molecular formula C16H17ClO B019203 (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS No. 114446-47-8

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

カタログ番号: B019203
CAS番号: 114446-47-8
分子量: 260.76 g/mol
InChIキー: SQDWIPMYVBCJJX-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, also known as (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, is a useful research compound. Its molecular formula is C16H17ClO and its molecular weight is 260.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWIPMYVBCJJX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS 114446-47-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS 114446-47-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a chiral intermediate significant in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and analytical characterization, offering field-proven insights and methodologies.

Introduction and Significance

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral compound of interest primarily due to its role as a key intermediate in the synthesis of Desmethyl atomoxetine.[1][2][3] Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The stereochemistry of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding its properties and synthesis is therefore vital for process development and impurity profiling in the manufacturing of atomoxetine and related compounds.

Physicochemical and Chemical Properties

The fundamental properties of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Chemical Name (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane[4]
CAS Number 114446-47-8[1][2][3][4][5]
Molecular Formula C16H17ClO[1][2][4]
Molecular Weight 260.76 g/mol [1][2][4]
Appearance Off-White Semisolid to Pale Yellow Oil[4][6]
Storage Conditions 2-8°C Refrigerator[4]
Synonyms 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene, Atomoxetine Impurity 20[1][2][4]

Synthesis and Mechanistic Insights

A detailed, publicly available synthesis protocol for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is not readily found in the provided search results. However, based on established chemical principles and the synthesis of its precursors, a plausible and efficient synthetic route can be devised. The proposed synthesis involves two key stages: the asymmetric reduction of a prochiral ketone to form the chiral alcohol precursor, followed by a Williamson ether synthesis.

Stage 1: Synthesis of the Chiral Precursor, (R)-(+)-3-Chloro-1-phenyl-1-propanol

The critical stereocenter is established through the asymmetric reduction of 3-chloro-1-phenylpropan-1-one. The use of a chiral catalyst is paramount to achieve high enantiomeric excess (e.e.). The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.[7]

Protocol for Asymmetric Reduction:

  • Catalyst Preparation: In a dry, nitrogen-purged reaction vessel, dissolve (S)-(-)-α,α-diphenylprolinol in anhydrous toluene.[8]

  • Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) at a controlled temperature (e.g., 30°C).[8] Stir for approximately 30 minutes to allow for the formation of the chiral oxazaborolidine catalyst.[7]

  • Reduction: To the freshly prepared catalyst solution, add a solution of 3-chloro-1-phenylpropan-1-one in anhydrous toluene dropwise.[8]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield (R)-(+)-3-chloro-1-phenyl-1-propanol as a white solid.[8]

Causality: The choice of the (S)-prolinol-derived CBS catalyst directs the hydride delivery from the borane to the re-face of the ketone, resulting in the desired (R)-alcohol. The anhydrous conditions are critical to prevent the quenching of the borane reagent and the decomposition of the catalyst.

Stage 2: Williamson Ether Synthesis to Yield the Final Product

The synthesized chiral alcohol is then coupled with 2-methylphenol (o-cresol) via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.

Proposed Protocol for Etherification:

  • Alkoxide Formation: In a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add (R)-(+)-3-chloro-1-phenyl-1-propanol.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol and form the corresponding alkoxide.

  • Nucleophilic Substitution: To the generated alkoxide, add 2-methylphenol. The reaction mixture is then heated to facilitate the nucleophilic substitution, where the phenoxide attacks the carbon bearing the chlorine atom.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

Synthesis_Pathway cluster_0 Stage 1: Asymmetric Reduction cluster_1 Stage 2: Williamson Ether Synthesis Ketone 3-Chloro-1-phenylpropan-1-one Alcohol (R)-(+)-3-Chloro-1-phenyl-1-propanol Ketone->Alcohol (S)-CBS Catalyst BH3-THF Final_Product (R)-3-Chloro-1-phenyl-1- (2-methylphenoxy)propane Alcohol->Final_Product 1. NaH 2. 2-Methylphenol Phenol 2-Methylphenol

Caption: Proposed two-stage synthesis of the target compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

Self-Validating Analytical Protocol:

  • Structural Confirmation (NMR & MS):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and methylphenoxy groups, the benzylic proton, the methylene protons of the propane chain, and the methyl group protons. The integration and splitting patterns will be key to confirming the connectivity.

    • ¹³C NMR: The carbon NMR will show the requisite number of signals corresponding to the 16 carbon atoms in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M+) and the characteristic isotopic pattern for a monochlorinated compound (M+2 peak approximately one-third the intensity of the M+ peak).[8]

  • Functional Group Identification (IR):

    • Infrared Spectroscopy (IR): The IR spectrum will confirm the absence of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) and the presence of C-O-C ether linkages (around 1000-1300 cm⁻¹) and C-Cl stretches.

  • Purity and Enantiomeric Excess Determination (HPLC):

    • Purity (Reverse-Phase HPLC): A reverse-phase HPLC method with UV detection should be developed to determine the chemical purity of the compound.

    • Enantiomeric Excess (Chiral HPLC): The enantiomeric purity is the most critical parameter. A chiral HPLC method, using a suitable chiral stationary phase, must be employed to separate the (R) and (S) enantiomers and quantify the enantiomeric excess.

Analytical_Workflow Start Synthesized Product NMR_MS ¹H NMR, ¹³C NMR, MS Start->NMR_MS IR Infrared Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Structure_Confirm Structural Confirmation NMR_MS->Structure_Confirm IR->Structure_Confirm Purity_Confirm Purity & e.e. Confirmation HPLC->Purity_Confirm Final Characterized Compound Structure_Confirm->Final Purity_Confirm->Final

Caption: A comprehensive analytical workflow for characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is not available, general precautions for handling chlorinated organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[9][10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Conclusion

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a valuable intermediate in pharmaceutical synthesis. While detailed experimental data in the public domain is scarce, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related precursors. The proposed protocols and analytical workflows are designed to be self-validating, ensuring the production of high-purity, enantiomerically-defined material essential for drug development applications.

References

  • (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | Pharmaffiliates. [Link]

  • CAS NO. 114446-47-8 | (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | C16H17ClO. [Link]

  • 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- Properties - EPA. [Link]

  • CN104388516A - Preparation of (R)-(+)
  • Synthesis of (a) 3-Phenylthio-1-chloro-propane - PrepChem.com. [Link]

  • ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) - Inchem.org. [Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. [Link]

  • (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | C15H11ClO | CID 5377023 - PubChem. [Link]

  • 1-Propanone, 3-chloro-1-phenyl- - the NIST WebBook. [Link]

  • Chemical Properties of 1-Propanone, 3-chloro-1-phenyl- (CAS 936-59-4) - Cheméo. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - ChemRxiv. [Link]

  • Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry - YouTube. [Link]

Sources

Chemical structure of Atomoxetine intermediate (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

[1]

Executive Summary

Role in Drug Development: This compound (CAS: 114446-47-8) serves as the penultimate scaffold in the synthesis of Atomoxetine. It establishes the benzylic ether linkage and the absolute stereochemistry (R) required for pharmacological activity. The subsequent step involves the nucleophilic displacement of the terminal chloride by methylamine to yield the final API.

Critical Quality Attribute (CQA): The enantiomeric purity of this intermediate directly dictates the enantiomeric excess (ee) of the final Atomoxetine. Unlike the final amination step (which occurs at the achiral C3 position), the formation of this intermediate involves the chiral C1 center; therefore, stereocontrol during its synthesis is paramount.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (R)-1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene
CAS Number 114446-47-8
Molecular Formula C₁₆H₁₇ClO
Molecular Weight 260.76 g/mol
Appearance Pale yellow oil to off-white semi-solid
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water
Chirality (R)-Enantiomer (Eutomer precursor)
Structural Analysis

The molecule consists of a propyl chain backbone:

  • C1 (Benzylic): Chiral center bonded to a phenyl ring and an o-tolyloxy group (ether linkage).

  • C2 (Methylene): Spacer group.

  • C3 (Terminal): Substituted with a chlorine atom (leaving group for amination).

Synthetic Pathways & Mechanism[7]

To obtain the target (R)-enantiomer , two primary routes are employed.[1][2][3] The choice of route dictates the starting material's required stereochemistry due to the mechanistic differences between Mitsunobu inversion and SNAr retention .

Route A: The Mitsunobu Protocol (Inversion)

This is the standard medicinal chemistry route. It relies on the reaction of a chiral alcohol with o-cresol.

  • Mechanism: SN2 Inversion at C1.

  • Precursor: (S) -3-Chloro-1-phenylpropan-1-ol.[4]

  • Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD, o-Cresol.

  • Outcome: The (S)-alcohol is converted to the (R)-ether.

Route B: Nucleophilic Aromatic Substitution (Retention)

Used in scalable processes to avoid phosphine oxide byproducts.

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution). The bond breaks at the aryl fluoride, not the chiral center.

  • Precursor: (R) -3-Chloro-1-phenylpropan-1-ol (as an alkoxide).

  • Reagents: Sodium Hydride (NaH), 2-Fluorotoluene, polar aprotic solvent (DMSO/DMAc).

  • Outcome: The (R)-alkoxide attacks the fluorotoluene, retaining the (R)-configuration.

DOT Visualization: Stereochemical Flow

The following diagram illustrates the stereochemical divergence between the two routes.

SynthesisPathwayscluster_legendStereochemistry LogicStart3-Chloropropiophenone(Achiral Ketone)S_Alc(S)-3-Chloro-1-phenylpropanol(Chiral Alcohol)Start->S_AlcCBS Reduction(S)-CatalystR_Alc(R)-3-Chloro-1-phenylpropanol(Chiral Alcohol)Start->R_AlcCBS Reduction(R)-CatalystTarget(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane(TARGET INTERMEDIATE)S_Alc->TargetRoute A: Mitsunobu(Inversion of Config)R_Alc->TargetRoute B: SNAr(Retention of Config)Atomoxetine(R)-Atomoxetine HClTarget->AtomoxetineMeNH2 / Heat(Amination at C3 - No Chiral Change)InversionInversionRetentionRetention

Caption: Stereochemical logic flow showing how (S) and (R) precursors converge to the target (R)-intermediate via different mechanistic pathways.

Experimental Protocol (Route A: Mitsunobu)

Objective: Synthesis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane from (S)-3-chloro-1-phenylpropanol.

Reagents:

  • (S)-3-Chloro-1-phenylpropanol (1.0 eq)

  • o-Cresol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Preparation: Charge a dried reactor with (S)-3-chloro-1-phenylpropanol, o-cresol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool the mixture to 0–5 °C.

  • Addition: Add DIAD dropwise over 30–60 minutes, maintaining the internal temperature below 10 °C. (Exothermic reaction).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC for consumption of the alcohol.

  • Quench: Quench with water/brine.

  • Workup: Extract with Ethyl Acetate or Toluene. Wash the organic layer with 1N NaOH (to remove unreacted o-cresol) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: The crude oil contains triphenylphosphine oxide (TPPO). Precipitate TPPO by adding cold hexanes/ether or purify via silica gel chromatography (Eluent: Hexanes/EtOAc 95:5).

Self-Validating Checkpoint:

  • 1H NMR Check: The benzylic proton signal of the product (triplet/dd at ~5.3 ppm) must be distinct from the starting alcohol (~4.9 ppm).

  • Chiral Purity: If the starting alcohol was 99% ee (S), the product should be >98% ee (R). A drop in ee indicates partial racemization (SN1 character) during the reaction, often caused by insufficient cooling or acidic impurities.

Characterization & Quality Control

1H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 7.45 – 6.80Multiplet9HPhenyl + Tolyl protons
C1-H 5.35dd / triplet1HBenzylic CH-O
C3-H 3.75Triplet2HCH₂-Cl
C2-H 2.45 – 2.25Multiplet2HMiddle CH₂
Ar-CH₃ 2.28Singlet3HMethyl on Tolyl ring
Chiral HPLC Method

To ensure the intermediate is suitable for Atomoxetine production (Spec: >99.5% ee), a chiral HPLC method is required.

  • Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Elution Order: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (verify with racemic standard).

Impurity Profile

During the synthesis, specific impurities may form that affect downstream processing:

  • Styrene Derivative (Elimination):

    • Structure: 1-Phenyl-3-chloro-1-propene (or conjugated isomer).[4]

    • Cause: Basic conditions (NaH) or high heat promoting E2 elimination of the benzylic chloride/ether.

  • Hydrolysis Product:

    • Structure: 3-Hydroxy-1-phenyl-1-(2-methylphenoxy)propane (Cl replaced by OH).

    • Cause: Aqueous workup at high pH or prolonged storage in wet solvents.

  • Dimer Formation:

    • Cause: Reaction of the alkoxide with the alkyl chloride of another molecule (rare due to steric bulk).

ImpurityPathwaysMain(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propaneImp1Impurity A: Styrene Derivative(Elimination Product)Main->Imp1  Base / Heat (E2)  Imp2Impurity B: Hydrolysis Product(Alcohol)Main->Imp2  H2O / OH- (Substitution)  

Caption: Common degradation pathways for the chloro-ether intermediate.

References

  • LGC Standards. (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Reference Material. Retrieved from

  • Santa Cruz Biotechnology. (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Product Data.[5] Retrieved from

  • ChemicalBook. Atomoxetine Hydrochloride Synthesis and Intermediates. Retrieved from

  • Molloy, B. B., et al. (1982). Aryloxyphenylpropylamines. U.S. Patent 4,314,081.[6] (Foundational patent describing the ether linkage formation).

  • Sudalai, A., et al. (2002).[4] "Pd-catalyzed kinetic resolution of benzylic alcohols: A practical synthesis of (R)-tomoxetine." Tetrahedron Letters, 43(31), 5435-5438. (Describes the Mitsunobu route logic).

  • Koenig, T. M., et al. (2003). Process for the preparation of atomoxetine.[1][2][3][6][7][8] U.S. Patent 6,541,668.[1] (Describes the SNAr route using 2-fluorotoluene).

A Technical Guide to 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene: Nomenclature, Properties, and Synthetic Importance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene, a chiral chemical intermediate of significant interest in pharmaceutical synthesis. The primary focus of this document is to clarify its nomenclature and synonyms, detail its physicochemical properties, and elucidate its critical role as a precursor in the manufacturing of Atomoxetine, a selective norepinephrine reuptake inhibitor. By synthesizing information from chemical databases and patent literature, this guide serves as an essential resource for professionals engaged in medicinal chemistry and drug development, offering insights into its identification, characteristics, and application.

Compound Identification and Nomenclature

The precise naming of a chemical entity is fundamental to scientific communication and reproducibility. 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene is a specific stereoisomer, with the "(1R)" designation indicating the absolute configuration at the chiral center. This specificity is crucial in pharmacology, as different stereoisomers can exhibit vastly different biological activities.

The compound is most widely recognized as a key intermediate in the synthesis of Atomoxetine, a medication used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Due to its role as a synthetic precursor, it is often referred to in literature and commercial listings by names that reflect this relationship.

Table 1: Synonyms and Identifiers

Identifier TypeValue
Systematic IUPAC Name 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene
Common Synonym (R)-3-Chloro-1-phenylpropyl-o-tolyl ether
Contextual Name Atomoxetine Intermediate III
CAS Registry Number 115569-53-2
Deconstruction of the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic description of the molecule's structure:

  • 2-methylbenzene: This is the parent structure, also known as o-cresol or toluene, where a methyl group is on a benzene ring.[3][4]

  • propoxy: A three-carbon alkyl chain (propane) is attached to the benzene ring via an oxygen atom (an ether linkage).

  • 1-phenyl: A phenyl group is attached to the first carbon of the propoxy chain.

  • 3-Chloro: A chlorine atom is attached to the third carbon of the propoxy chain.

  • (1R): This denotes the "Rectus" configuration at the first carbon of the propoxy chain, which is the stereocenter where the phenyl group and the o-tolyloxy group are attached.

  • 1-[...]: This indicates that the entire complex substituent is attached to the first position of the 2-methylbenzene ring.

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is critical for process development, optimization, and ensuring safety.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₁₆H₁₇ClO
Molecular Weight 260.76 g/mol
Appearance Typically an oil or low-melting solid
Chirality Contains one stereocenter
Structural Significance

The molecule's structure is defined by a chiral ether. The (1R) stereochemistry at the benzylic carbon is the most critical feature, as it is retained during the subsequent synthetic step to produce the desired enantiomer of the final active pharmaceutical ingredient (API), Atomoxetine. The final drug, Atomoxetine, is chemically designated as (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride.[5] The core structure of the intermediate directly maps onto the final product, with the terminal chlorine atom being the reactive site for amination.

Caption: Simplified 2D representation of 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene.

Role and Synthesis in Drug Development

The primary and most well-documented application of 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene is its use as a late-stage intermediate in the synthesis of Atomoxetine.[6] Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of ADHD in children, adolescents, and adults.[1][7]

The synthesis of Atomoxetine often involves the formation of this chloro-intermediate, which is then converted to the final product. The chlorine atom serves as a good leaving group for a nucleophilic substitution reaction with methylamine to introduce the required N-methyl-propylamine side chain.

General Synthetic Pathway

The synthesis of Atomoxetine via this intermediate is a multi-step process. A common strategy involves the asymmetric reduction of a precursor ketone to establish the (R)-stereocenter, followed by etherification and chlorination, or formation of the ether followed by subsequent reactions. The final step is the amination of the chloro-intermediate.

Synthesis_Pathway A Precursor Ketone B (R)-3-Hydroxy-3-phenylpropan-1-ol derivative A->B Asymmetric Reduction C 1-[(1R)-3-Chloro-1-phenylpropoxy]- 2-methylbenzene (Target Intermediate) B->C Etherification & Chlorination D Atomoxetine ((-)-N-methyl-3-phenyl-3- (o-tolyloxy)-propylamine) C->D Amination with Methylamine

Caption: General synthetic pathway to Atomoxetine involving the target chloro-intermediate.

Example Experimental Protocol: Amination Step

The conversion of the chloro-intermediate to Atomoxetine is a critical step that defines the final API. Below is a representative, generalized protocol based on principles described in the patent literature.

Objective: To synthesize Atomoxetine from 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene via nucleophilic substitution with methylamine.

Materials:

  • 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene (1 equivalent)

  • Methylamine (solution in a suitable solvent, e.g., ethanol or THF, >3 equivalents)

  • A suitable organic solvent (e.g., Ethanol, THF)

  • Pressure-rated reaction vessel

Procedure:

  • Vessel Charging: Charge a pressure-rated reaction vessel with 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene and the chosen organic solvent.

  • Reagent Addition: Add the solution of methylamine to the reaction vessel. The excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C. The reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature, the solvent and excess methylamine are removed under reduced pressure.

  • Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or a mild aqueous base to remove any amine salts.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be further purified by column chromatography or by forming a salt (e.g., the hydrochloride or oxalate salt) and recrystallizing.[5][8]

Protocol_Workflow cluster_prep Reaction Setup cluster_workup Product Isolation charge_vessel 1. Charge Vessel with Intermediate & Solvent add_amine 2. Add Methylamine Solution charge_vessel->add_amine seal_heat 3. Seal and Heat Vessel add_amine->seal_heat cool_concentrate 4. Cool & Concentrate seal_heat->cool_concentrate Reaction Complete extract_wash 5. Dissolve & Wash cool_concentrate->extract_wash purify 6. Purify Product (Chromatography/Recrystallization) extract_wash->purify final_product final_product purify->final_product Isolated Atomoxetine

Caption: Experimental workflow for the amination of the chloro-intermediate to Atomoxetine.

Safety and Handling

As with all chlorinated organic compounds and reagents used in synthesis, appropriate safety precautions must be taken.

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Reagents: Methylamine is a flammable and corrosive gas/liquid. It should be handled with extreme care.

  • Storage: The compound should be stored in a cool, dry place away from incompatible materials.

Conclusion

1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene is a chemical compound whose identity and importance are intrinsically linked to its role as a key intermediate in the pharmaceutical industry. Its specific stereochemistry and reactive chloropropyl group make it an ideal precursor for the asymmetric synthesis of Atomoxetine. A thorough understanding of its nomenclature, properties, and reaction pathways is essential for chemists and scientists involved in the development and manufacturing of this important therapeutic agent.

References

  • New Drug Approvals. (2013, October 29). Atomoxetine.
  • PharmaCompass. Atomoxetine | Drug Information, Uses, Side Effects, Chemistry.
  • Wikipedia. (2026). Atomoxetine.
  • PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.
  • precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-.
  • Drugs.com. (2025, April 29). Atomoxetine: Uses, Dosage, Side Effects.
  • PubChem. (1-Chloro-3-phenylpropyl)benzene.
  • National Center for Biotechnology Information. (2023, March 27). Atomoxetine - StatPearls.
  • QuickCompany. Process For Preparing Atomoxetine Hydrochloride.
  • NIST WebBook. Benzene, (3-chloro-1-methylpropyl)-.
  • Pharmaffiliates. N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine Oxalate.
  • Google Patents. (2006). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
  • Chemistry Stack Exchange. (2022, December 2). Correct IUPAC name of 3 - chloro-1-phenylprop-1 -ene.
  • Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives.
  • Matrix Fine Chemicals. 1-CHLORO-2-METHYLBENZENE | CAS 95-49-8.

Sources

The Pivotal Role of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane in the Stereoselective Synthesis of Atomoxetine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Atomoxetine, the (R)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Its therapeutic efficacy is critically dependent on its stereochemistry, with the (R)-enantiomer being approximately nine times more effective than its (S)-counterpart.[4][5] This stereochemical imperative places significant demands on the synthetic process, requiring precise control over the creation of the molecule's single chiral center. This technical guide provides an in-depth examination of a crucial intermediate, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, detailing its synthesis and its central role in constructing the final Atomoxetine molecule. We will explore the mechanistic underpinnings of the stereoselective reactions that generate this intermediate and its subsequent conversion, offering a comprehensive resource for researchers and professionals in drug development and process chemistry.

Introduction: The Stereochemical Imperative of Atomoxetine

The pharmacological activity of many chiral drugs is confined to a single enantiomer. In the case of Atomoxetine, the therapeutic benefit resides exclusively in the (R)-enantiomer. Consequently, modern synthetic strategies have moved away from classical resolutions of racemic mixtures, which are inherently inefficient due to the loss of at least 50% of the material, towards asymmetric synthesis.[2] Asymmetric synthesis aims to create the desired chiral center directly from prochiral precursors, a more elegant and economical approach.

The core of the Atomoxetine structure is the 3-aryloxy-3-phenylpropylamine backbone. The key to an efficient synthesis lies in the strategic and early introduction of the stereocenter at the C3 position of the propane chain. This is where the intermediate, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, becomes indispensable. This molecule serves as a pre-formed, stereochemically pure building block, containing both the required (R)-configuration and the essential aryloxy ether linkage, primed for the final amination step.

Synthesis of the Key Intermediate: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

The generation of this chiral intermediate is the most critical phase of the synthesis, as it establishes the absolute stereochemistry of the final drug. The primary and most industrially viable method involves the asymmetric reduction of a prochiral ketone followed by etherification.

Pathway: Asymmetric Ketone Reduction

This elegant approach begins with ω-chloropropiophenone (3-chloro-1-phenylpropan-1-one), an achiral starting material. The goal is to reduce the carbonyl group to a hydroxyl group with a defined (R)-stereochemistry.

G ProchiralKetone ω-Chloropropiophenone ChiralAlcohol (R)-3-Chloro-1-phenyl-1-propanol ProchiralKetone->ChiralAlcohol KeyIntermediate (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane ChiralAlcohol->KeyIntermediate

Caption: Asymmetric synthesis pathway to the key intermediate.

2.1.1. Mechanistic Insight and Experimental Protocol

The cornerstone of this step is the use of a chiral catalyst to control the facial selectivity of hydride delivery to the ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method.[6]

Protocol: Asymmetric Reduction of ω-Chloropropiophenone

  • Catalyst Preparation: In an inert atmosphere (Nitrogen or Argon), a solution of (S)-oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) is prepared in a dry, aprotic solvent such as tetrahydrofuran (THF).[7]

  • Borane Complexation: Borane-dimethyl sulfide complex (BMS) or a similar borane source is added slowly to the catalyst solution at a controlled temperature (e.g., 0°C). The borane coordinates with the nitrogen atom of the oxazaborolidine, forming a chiral Lewis acidic complex. This complex is the active catalytic species.

  • Substrate Addition: A solution of ω-chloropropiophenone in dry THF is added dropwise to the activated catalyst mixture. The ketone's carbonyl oxygen coordinates to the boron atom in a sterically defined manner, exposing one face of the carbonyl to hydride attack.

  • Stereoselective Reduction: The hydride is delivered from the borane moiety to the Re-face of the complexed ketone, yielding the desired (R)-alcohol.

  • Quenching and Workup: The reaction is carefully quenched with methanol. The resulting mixture is then subjected to an aqueous workup, and the product, (R)-3-chloro-1-phenyl-1-propanol, is extracted with an organic solvent.

  • Purification: The crude product is purified, often by recrystallization, to enhance its enantiomeric purity to >99% enantiomeric excess (e.e.).[7]

Causality: The choice of the (S)-oxazaborolidine catalyst is deliberate; it pre-organizes the ketone and the hydride source in a rigid, chair-like transition state that overwhelmingly favors the formation of the (R)-alcohol. The high degree of stereocontrol is a direct result of this well-defined catalytic cycle.

2.1.2. Etherification of the Chiral Alcohol

With the stereocenter set, the next step is to form the aryl ether bond. This is typically achieved via a nucleophilic substitution reaction with o-cresol (2-methylphenol).

Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In an inert atmosphere, a strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of (R)-3-chloro-1-phenyl-1-propanol, forming a reactive sodium alkoxide.

  • Nucleophilic Attack: This alkoxide then acts as a nucleophile, attacking the carbon atom of an activated aryl substrate. While o-cresol itself can be used, a more common industrial route involves reacting the alkoxide of the chiral alcohol with 2-fluorotoluene.[5][8] The fluorine acts as a good leaving group in this nucleophilic aromatic substitution.

  • Reaction Conditions: The reaction is typically run in a polar aprotic solvent like DMSO or DMI at elevated temperatures to drive the substitution to completion.[1][2]

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts. The desired product, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, is extracted and purified via distillation or chromatography.

An alternative method is the Mitsunobu reaction, which allows the direct coupling of the chiral alcohol with o-cresol using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[2][9] While effective on a lab scale, the stoichiometry and cost of Mitsunobu reagents often make it less favorable for large-scale industrial production compared to the Williamson ether synthesis approach.[2][7]

Conversion to Atomoxetine: The Final Step

The intermediate, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, is now poised for the final transformation into Atomoxetine. This involves a straightforward nucleophilic substitution where the terminal chlorine atom is displaced by methylamine.

G KeyIntermediate (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane AtomoxetineBase Atomoxetine Free Base (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine KeyIntermediate->AtomoxetineBase AtomoxetineHCl Atomoxetine HCl (API) Strattera® AtomoxetineBase->AtomoxetineHCl

Caption: Final conversion of the key intermediate to Atomoxetine HCl.

Protocol: Amination and Salt Formation

  • Amination Reaction: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is dissolved in a suitable solvent, often an alcohol like ethanol. An excess of methylamine (typically as a 40% aqueous solution) is added.[7]

  • Heating: The reaction mixture is heated under pressure (in a sealed vessel) to facilitate the SN2 reaction. The nucleophilic methylamine attacks the primary carbon bearing the chlorine atom, displacing it to form the secondary amine.

  • Isolation of Free Base: After cooling, the reaction mixture is worked up. This usually involves basifying the solution to ensure the product is in its free base form and extracting it into an organic solvent. The solvent is then evaporated to yield crude Atomoxetine free base as an oil.[2]

  • Hydrochloride Salt Formation: The purified free base is dissolved in a solvent like ethyl acetate or isopropanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise.[7]

  • Crystallization and Isolation: The Atomoxetine hydrochloride salt, being less soluble, precipitates out of the solution as a white solid. The solid is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final Active Pharmaceutical Ingredient (API).[7]

Trustworthiness: This final salt formation step is not merely for formulation; it serves as a critical purification step. The crystallization process selectively incorporates the desired product into the crystal lattice, leaving many process-related impurities behind in the mother liquor, thereby ensuring the high purity required for a pharmaceutical product.

Quantitative Data Summary

The efficiency of the stereoselective steps is paramount for the overall viability of the synthesis. The following table summarizes typical results for the key transformations.

StepReactionKey ReagentsTypical YieldTypical Enantiomeric Excess (e.e.)Reference(s)
1 Asymmetric Reductionω-Chloropropiophenone, (S)-CBS Catalyst, Borane90-99%94-97% (before recrystallization)[6][7]
2 Etherification(R)-3-Chloro-1-phenyl-1-propanol, 2-Fluorotoluene, NaH~90%>99% (maintains e.e. of input)[1][2]
3 Amination & Salt FormationKey Intermediate, Methylamine, HCl80-98%>99% (maintains e.e. of input)[7]

Conclusion

The synthesis of Atomoxetine is a prime example of modern, stereoselective pharmaceutical manufacturing. The strategy hinges on the creation of a key chiral intermediate, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane . By employing powerful asymmetric reduction techniques, this intermediate can be produced with exceptional enantiomeric purity. Its structure contains all the necessary components—the correct stereocenter, the phenyl group, the o-tolyloxy ether, and a reactive handle (the chloride)—for a direct and efficient conversion to the final drug. This approach avoids wasteful resolution steps and provides a robust, scalable, and economically sound pathway to a vital medication, underscoring the power of asymmetric catalysis in pharmaceutical synthesis.

References

  • US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google P
  • Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine - PMC . (2022-05-19). [Link]

  • Synthesis of Active Pharmaceutical Ingredient Atomoxetine Via Desulfurative Halogenation . (2025-06-24). [Link]

  • A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and - ChemRxiv . [Link]

  • US20060211772A1 - Processes for the preparation of atomoxetine hydrochloride - Google P
  • WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google P
  • WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google P
  • Atomoxetine | New Drug Approvals . (2013-10-29). [Link]

  • US8299305B2 - Method for preparing atomoxetine - Google P
  • Preparation of Atomoxetine hydrochloride - Chempedia - LookChem . [Link]

  • US20160107983A1 - An improved process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google P
  • (PDF) Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation - ResearchGate . (2025-11-19). [Link]

  • Atomoxetine hydrochloride, Tomoxetine hydrochloride, LY-139602 [(+)-isomer], LY-135252(racemate), LY-139603, Strattera-药物合成数据库 . [Link]

  • Atomoxetine - Wikipedia . [Link]

  • WO2006004976A3 - Process for the preparation of atomoxetine hydrochloride - Google P
  • Asymmetric Synthesis . [Link]

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol - MDPI . (2023-04-18). [Link]

  • Atomoxetine-impurities | Pharmaffiliates . [Link]

  • N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)- . [Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone . [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids . [Link]

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol - ResearchGate . (2025-10-13). [Link]

  • (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine - PubChem . [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane , a critical chiral intermediate in the synthesis of Atomoxetine (Strattera).

Executive Summary

Chemical Name: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS Registry Number: 114446-47-8 Role: Key Chiral Intermediate (Atomoxetine Synthesis)[1]

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is the O-arylated precursor to Atomoxetine, a selective norepinephrine reuptake inhibitor. Its physicochemical behavior—specifically its lipophilicity and phase state (semisolid/oil)—dictates the efficiency of the subsequent amination step. This guide addresses the lack of standardized data for this intermediate, providing researchers with actionable protocols for solubility profiling, handling, and stereochemical validation.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

This compound is characterized by a high degree of lipophilicity due to the diaryl ether scaffold. Unlike many pharmaceutical salts, this intermediate typically exists as a viscous oil or low-melting semisolid, presenting unique handling challenges during scale-up.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
Molecular Formula C₁₆H₁₇ClO
Molecular Weight 260.76 g/mol
Appearance Pale yellow oil to off-white semisolidTendency to supercool; may crystallize slowly upon prolonged storage at 2-8°C.
Chirality (R)-EnantiomerCritical for bioactivity.[2][3][4][5][6] Enantiomeric Excess (ee) >99% required for downstream processing.
Boiling Point ~282°C (Predicted)High boiling point necessitates vacuum distillation for purification if not using chromatography.
Density ~1.15 - 1.21 g/cm³Denser than water; facilitates phase separation in aqueous workups.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; practically insoluble in water.

Solubility Profile & Solvent Selection

Understanding the solubility landscape is vital for the amination reaction (conversion of the chloro-group to methylamine) and for purification.

Solubility Behavior[6][12][13]
  • Non-Polar/Aprotic Solvents (Excellent): Freely soluble in Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF). Toluene is the preferred solvent for the amination step due to its high boiling point and compatibility with aqueous washes.

  • Polar Protic Solvents (Moderate to Low): Soluble in Ethanol and Methanol, though phase separation may occur at low temperatures if water is present.

  • Water (Insoluble): < 1 mg/L. Aqueous washes are highly effective for removing inorganic salts (e.g., Mitsunobu byproducts) without loss of the product.

Experimental Protocol 1: Gravimetric Solubility Determination

Use this protocol to validate solvent candidates for recrystallization or reaction media.

  • Preparation: Tare a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 500 mg of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane to the vial.

  • Solvent Addition: Add the test solvent in 100 µL increments, vortexing for 30 seconds after each addition. Maintain temperature at 25°C.

  • Endpoint: Record the volume (

    
    ) required to achieve complete dissolution (clear solution, no turbidity).
    
  • Calculation:

    
    
    
  • Verification: If the solution remains clear after 1 hour at 4°C, the solvent is suitable for low-temperature processing.

Synthesis & Stereochemical Logic

The synthesis of this intermediate typically employs the Mitsunobu Reaction , which proceeds with Walden Inversion . To obtain the (R)-ether , one must start with the (S)-alcohol .

Mechanistic Pathway[13][14]
  • Starting Material: (S)-3-Chloro-1-phenylpropan-1-ol.[2][7][3]

  • Reagents: o-Cresol, Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).
    
  • Mechanism: The alcohol oxygen activates, and the phenol oxygen attacks the chiral center, inverting the configuration from (S) to (R).

Visualization: Synthesis & Stereochemical Inversion

AtomoxetineSynthesis Start (S)-3-Chloro-1-phenylpropan-1-ol (Chiral Precursor) Reagents Mitsunobu Conditions (o-Cresol, PPh3, DEAD) Start->Reagents Activation Intermediate (R)-3-Chloro-1-phenyl-1- (2-methylphenoxy)propane (Target Intermediate) Reagents->Intermediate Inversion of Configuration (S) -> (R) Product (R)-Atomoxetine (Final API) Intermediate->Product Amination (MeNH2, Heat)

Figure 1: Stereochemical pathway showing the critical inversion step during the formation of the ether linkage.

Quality Control: Chiral Purity Assessment

Since the physical state (oil) makes recrystallization difficult, Chiral HPLC is the primary method for purity validation.

Experimental Protocol 2: Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5 v/v).

    • Note: High lipophilicity requires a high percentage of non-polar solvent (Hexane).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Phenyl absorption).

  • Sample Prep: Dissolve ~1 mg of oil in 1 mL of Mobile Phase.

  • Acceptance Criteria:

    • (R)-Isomer Retention Time: ~

      
       (Determine experimentally, typically elutes second on OD-H).
      
    • Enantiomeric Excess (ee):

      
      .[8]
      

Handling & Storage Guidelines

Due to its physical state and chemical reactivity (alkyl chloride), specific precautions are necessary.

  • Storage: Store at 2°C to 8°C in tightly sealed glass containers.

    • Why? Although stable, the compound is an alkyl halide and can undergo slow hydrolysis or degradation if exposed to moisture and heat over months.

  • Hygroscopicity: The oil is hydrophobic but can trap moisture. Dry organic solutions over anhydrous Sodium Sulfate (

    
    ) before evaporation.
    
  • Inert Atmosphere: Flush headspace with Nitrogen or Argon to prevent oxidation of the ether linkage or the benzylic position.

References

  • Santa Cruz Biotechnology. (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Product Data. Retrieved from

  • Pharmaffiliates. Certificate of Analysis: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.[1][9] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11166398 (Related Racemate). Retrieved from

  • Google Patents. Process for the preparation of Atomoxetine Hydrochloride (US Patent 2006/037055). Retrieved from

  • SynThink Research Chemicals. Material Safety Data Sheet: rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. Retrieved from

Sources

A Senior Application Scientist's Technical Guide to the Safety Profile of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS No. 114446-47-8) is primarily available as a research chemical or pharmaceutical impurity, and a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not publicly available. This guide has been constructed by a Senior Application Scientist to provide an in-depth safety and handling profile based on expert analysis of its chemical structure, data from structurally analogous compounds, and established principles of chemical safety. This document is intended to supplement, not replace, a formal risk assessment and the specific SDS provided by a supplier.

Introduction: A Structural Approach to Safety Assessment

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral molecule often identified as an impurity or intermediate related to the synthesis of Atomoxetine.[1][2] Understanding its safety profile is paramount for researchers in pharmaceutical development and organic synthesis. Without a formal SDS, we must deconstruct the molecule into its core functional groups to infer its reactivity, toxicology, and handling requirements.

This molecule's structure presents a trifecta of common laboratory hazards:

  • A Chloroalkane Moiety: The propyl chloride tail is the primary source of potential toxicological concern. Alkyl halides are known reactive agents.[3]

  • An Aromatic Ether Linkage: The phenoxy group introduces the classic hazards associated with ethers, namely peroxide formation and flammability.[4]

  • Multiple Aromatic Rings: The phenyl and methylphenoxy groups contribute to the molecule's overall lipophilicity and may influence its metabolic pathways.

This guide provides a logical framework for researchers to approach the handling of this and structurally similar compounds, prioritizing a deep understanding of why certain precautions are necessary.

Section 1: Inferred Physicochemical and Hazard Profile

A compound's physical properties dictate its behavior in the laboratory—how it disperses, how it reacts, and how it might lead to exposure. The table below summarizes the known and inferred data for this compound.

PropertyValue / Inferred CharacteristicRationale & Scientific Insight
Chemical Name (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propaneIUPAC Nomenclature
Synonyms Atomoxetine Impurity 20, 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzeneAs listed by chemical suppliers.[1][5]
CAS Number 114446-47-8Unique chemical identifier.[5]
Molecular Formula C₁₆H₁₇ClODerived from structure.[1]
Molecular Weight 260.76 g/mol Derived from formula.[1]
Appearance Off-White Semisolid to Pale Yellow OilAs described by suppliers.[5] This physical state suggests low volatility but a high risk of surface contamination.
Solubility Inferred to be soluble in organic solvents (e.g., DCM, Ether, Acetone); low solubility in water.The large nonpolar structure (two aromatic rings, alkyl chain) predicts poor aqueous solubility.
Boiling Point High; likely >200°CChloroalkanes have significantly higher boiling points than their parent alkanes due to increased intermolecular forces.[3] The large molecular weight further increases this value.
Vapor Pressure LowConsistent with a high boiling point and semi-solid/oily state. Inhalation risk from vapor at room temperature is likely low, but aerosol inhalation is a concern.

Section 2: Comprehensive Hazard Identification and Risk Assessment Workflow

Based on its functional groups, a multi-faceted hazard profile is anticipated. The primary concerns stem from the chloroalkane and ether moieties. Chloroalkanes can be harmful, with some exhibiting toxicity to aquatic life and persistence in the environment.[3][6] The carbon-chlorine bond is metabolically labile compared to carbon-fluorine bonds, which can lead to the formation of reactive intermediates in the body.[7] Ethers, particularly when exposed to air and light, can form explosive peroxides and are typically flammable.[4][8]

Anticipated GHS Hazard Classifications (Inferred):

  • Acute Toxicity (Oral, Dermal): Potential for harm. Structurally related compounds like 3-chloro-1,2-propanediol show high acute toxicity.[9]

  • Skin Irritation/Corrosion: Likely to be a skin irritant. Many chlorinated organic compounds cause irritation upon contact.[10][11]

  • Serious Eye Damage/Irritation: Likely to be a serious eye irritant.[10][11]

  • Reproductive Toxicity: Potential for reproductive effects. This is a known hazard for some smaller chloro-organic compounds like 3-chloro-1,2-propanediol.[12][13]

  • Specific Target Organ Toxicity (Repeated Exposure): Possible effects on kidneys and liver, which are common targets for halogenated hydrocarbons.[12]

  • Hazardous to the Aquatic Environment: Chloroalkanes can be very toxic to aquatic life with long-lasting effects.[6]

A systematic risk assessment is not a mere checklist but a logical workflow. The following diagram illustrates the decision-making process that a researcher should follow before beginning work.

RiskAssessment cluster_Plan Phase 1: Planning & Evaluation cluster_Control Phase 2: Control Implementation cluster_Emergency Phase 3: Emergency Preparedness A Identify Compound & Procedure B Deconstruct Hazards (Chloroalkane, Ether, etc.) A->B C Assess Exposure Potential (Scale, Duration, Aerosolization) B->C D Select Engineering Controls (Fume Hood, Glove Box) C->D E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E F Develop Safe Work Protocol (SOP) E->F G Locate Safety Equipment (Shower, Eyewash, Spill Kit) F->G H Review Emergency Response (Spill, Fire, Exposure) G->H I Proceed with Experiment H->I

Caption: Logical workflow for a pre-experiment risk assessment.

Section 3: Field-Proven Protocols for Safe Handling

Adherence to a detailed protocol is a self-validating system for safety. The following methodologies are based on best practices for handling reactive and potentially toxic research chemicals.[14]

A. Engineering Controls: The First Line of Defense

  • Primary Containment: All manipulations, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The rationale extends beyond inhalation; it contains fugitive vapors and potential spills, preventing widespread contamination.

  • Ventilation: Ensure the fume hood has a face velocity compliant with institutional standards (typically 80-120 fpm).

B. Personal Protective Equipment (PPE): The Last Barrier

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.[10]

  • Hand Protection: Use nitrile gloves as a minimum for splash protection. It is critical to understand that no glove material offers indefinite protection. Ethers can permeate nitrile gloves relatively quickly.[15] A sound practice is to double-glove and change the outer glove immediately upon known contact or every 15-20 minutes during active handling.[15]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin on the arms and legs.

C. Experimental Workflow: A Step-by-Step Guide

  • Preparation:

    • Designate a specific area within the fume hood for the experiment.

    • Cover the work surface with absorbent, plastic-backed paper to contain minor spills.

    • Assemble all necessary glassware and equipment before handling the compound.

    • Ensure a container for halogenated organic waste is present in the fume hood.

  • Weighing and Transfer:

    • As an oil or semi-solid, the compound is best weighed directly into the reaction vessel on a tared balance inside the fume hood.

    • If a stock solution is required, use a calibrated positive-displacement pipette or a syringe to transfer the viscous liquid.

    • Clean any contaminated surfaces immediately with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Peroxide Management Protocol:

    • The ether linkage necessitates vigilance for peroxide formation.[4][15]

    • Date the container upon receipt and upon opening. This is a critical administrative control.[14]

    • If the material has been opened for more than 6-12 months or if crystals are observed around the cap, it must be tested for peroxides before use. Do not use if peroxides are present; contact your institution's safety office for disposal.[15]

    • Never distill or concentrate a solution containing this compound to dryness, as this can concentrate explosive peroxides.[8]

Section 4: Emergency Response and Decontamination

Preparedness is the key to mitigating the severity of any laboratory incident.

A. Exposure Response

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][16]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[10][16]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical name to the medical personnel.[16]

B. Spill and Fire Response

The following diagram outlines the critical decision points during an emergency.

EmergencyResponse A Incident Occurs (Spill / Fire) B Assess Severity Is it large or uncontained? A->B C Alert Personnel & Evacuate Area B->C Yes E Small, Contained Spill B->E No (Spill) J Fire B->J No (Fire) D Call Emergency Services C->D F Don Appropriate PPE E->F G Absorb with Inert Material (Sand, Vermiculite) F->G H Collect & Place in Waste Container G->H I Decontaminate Area H->I K Use CO2 or Dry Powder Extinguisher. Do NOT use water. J->K K->C If fire grows

Caption: Decision tree for responding to a chemical spill or fire.
  • Spill Response: For a small, contained spill inside a fume hood, absorb the material with an inert substance like sand, vermiculite, or a commercial spill pillow.[17] Do not use combustible materials like paper towels. Place the absorbed material into a sealed container for hazardous waste disposal.

  • Fire Fighting: This compound is combustible. Use carbon dioxide or dry chemical extinguishers. Vapors may be heavier than air and can travel to an ignition source.[4][17]

Section 5: Storage and Waste Disposal

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from light, heat, and incompatible materials such as strong oxidizing agents.[17] Storage should be within a designated fire-resistant cabinet.

  • Waste Disposal: All waste containing this compound (neat material, solutions, contaminated consumables) must be disposed of as halogenated organic waste according to institutional, local, and federal regulations. Do not empty into drains.[17]

References

  • Doc Brown's Chemistry. (2026, January 19). Halogenoalkanes physical properties hazards uses applications. [Link]

  • Reddit. (2020, February 17). Why are chloroalkanes so much more dangerous than fluoroalkanes?[Link]

  • University of St Andrews. (2024, July 22). Ethers | Health & Safety. [Link]

  • ALS Europe. (2017, October 26). CHLOROALKANES, TESTING OF ENVIRONMENTAL SAMPLES USING GC-MS-NCI. [Link]

  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. [Link]

  • Quora. (2021, February 2). Which of the haloalkanes are most dangerous to humans?[Link]

  • University College London. (2021, June 7). Ethers | Safety Services. [Link]

  • National Institutes of Health. Chemical Safety Guide, 5th Ed. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2020, June 16). Alkanes, C14-17, chloro-: Environment tier II assessment. [Link]

  • Tianming Pharmaceutical. Tianming Pioneers Eco-Friendly (R)-3-Chloro Synthesis at Scale. [Link]

  • University of Nebraska-Lincoln. Use of Ether. [Link]

  • Pharmaffiliates. (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. [Link]

  • Google Patents. (2014). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Zhao, J. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. [Link]

  • Google Patents. (2020). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.
  • Australian Industrial Chemicals Introduction Scheme. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. [Link]

  • International Programme on Chemical Safety. (1998). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE). [Link]

  • ibliotecadigital. (2025, January 28). 103320 - 3-Chloro-1,2-propanediol - Safety Data Sheet. [Link]

Sources

Aryloxypropanamine chiral intermediates for antidepressant drug development

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis for SERT/NET Inhibitor Development

Executive Summary

The 3-aryloxy-3-phenylpropylamine scaffold is the structural backbone of a premier class of antidepressants, including Duloxetine , Atomoxetine , Fluoxetine , and Nisoxetine . These molecules function primarily as serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.[1]

The clinical efficacy and safety of these drugs are strictly governed by their stereochemistry. For instance, (S)-Duloxetine is the active pharmaceutical ingredient (API), whereas its enantiomer lacks the desired potency. Consequently, the development of high-fidelity chiral intermediates —specifically chiral amino alcohols and halo-alcohols—is the critical path in their process chemistry.

This technical guide provides a rigorous, self-validating framework for synthesizing these intermediates using Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Resolution , culminating in stereospecific etherification.

Structural Activity & Retrosynthetic Logic

The core pharmacophore requires a precise spatial arrangement of an aryl ring, an ether linkage, and a propyl-amine chain. The synthetic challenge lies in establishing the chiral center at the C3 position (relative to the amine).

Retrosynthetic Analysis

The most robust route to these targets involves the synthesis of a chiral alcohol intermediate , followed by arylation.

  • Target Scaffold: 3-aryloxy-3-arylpropylamine

  • Key Intermediate: (S)-3-chloro-1-arylpropan-1-ol (or the corresponding amino-alcohol).

  • Critical Transformation: Stereospecific reduction of the prochiral ketone, followed by ether formation (often requiring inversion of configuration via Mitsunobu).

Retrosynthesis cluster_methods Reduction Strategies Target Chiral Aryloxypropanamine API (e.g., Atomoxetine, Duloxetine) Etherification Stereospecific Etherification (Mitsunobu or SNAr) Target->Etherification Retrosynthesis Intermediate Chiral Alcohol Intermediate ((S)-3-chloro-1-phenylpropan-1-ol) Etherification->Intermediate C-O Bond Formation Ketone Prochiral Ketone (3-chloropropiophenone) Intermediate->Ketone Asymmetric Reduction Method1 Ru-Catalyzed ATH Ketone->Method1 Method2 Biocatalytic (KRED) Ketone->Method2

Figure 1: Retrosynthetic logic flow for aryloxypropanamine antidepressants, highlighting the pivotal chiral alcohol intermediate.

Primary Workflow: Asymmetric Transfer Hydrogenation (ATH)

For scalable, high-purity synthesis, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the industry "gold standard." Unlike traditional hydrogenation requiring high-pressure H₂ gas, ATH uses hydrogen donors like isopropanol or formic acid/triethylamine, making it safer and more operationally simple.

Mechanism of Action

The reaction typically employs a Noyori-type catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). The mechanism involves a metal-ligand bifunctional concerted proton/hydride transfer, ensuring high enantioselectivity.

Protocol: Synthesis of (S)-3-Chloro-1-phenylpropan-1-ol

Target: >98% ee (S)-enantiomer. Substrate: 3-Chloropropiophenone.[2][3][4][5]

Reagents:

  • Substrate: 3-Chloropropiophenone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validating Step): In a dry Schlenk flask, dissolve the Ru-precatalyst in the solvent. Stir for 15 minutes. Validation: The solution should turn a deep orange-red, indicating the formation of the active 16-electron Ru-hydride species.

  • Reaction Initiation: Add the 3-chloropropiophenone substrate to the catalyst mixture at 0°C.

  • H-Donor Addition: Slowly add the HCOOH/Et₃N mixture. The exotherm must be controlled to maintain T < 5°C to maximize enantioselectivity.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours.

    • In-Process Control (IPC): Take an aliquot at 4 hours. Analyze via TLC (Hexane/EtOAc 4:1). If conversion is <50%, add 0.1 mol% additional catalyst.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexane).

Validation Metrics:

  • Yield: Expect 85–95%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

    • (S)-isomer typically elutes second (verify with racemic standard).

    • Target: >95% ee. If <95%, recrystallize from Hexane/Toluene.

Alternative Strategy: Biocatalytic Reduction[6][7]

For "greener" processes or substrates sensitive to metal catalysts, Ketoreductases (KREDs) offer superior selectivity (often >99% ee) under mild aqueous conditions.

Protocol: Enzymatic Reduction using KRED

Substrate: 3-Chloropropiophenone or 2-acetylthiophene (for Duloxetine).

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling System: Add NADP+ (1.0 g/L) and Glucose Dehydrogenase (GDH) + Glucose (1.5 eq) to regenerate NADPH in situ.

  • Enzyme Addition: Add specific KRED (e.g., Codexis KRED-P1 series or Rhodotorula glutinis whole cell lysate).

  • Reaction: Add substrate (dissolved in 10% DMSO co-solvent). Stir at 30°C for 24 hours.

  • Workup: Extract with Ethyl Acetate. The emulsion formation is common; use centrifugation to break.

Stereospecific Etherification: The Inversion Step

Once the chiral alcohol is obtained, the aryloxy group is introduced. This is the critical failure point in many syntheses.

  • Scenario A: Retention of Configuration. If using Nucleophilic Aromatic Substitution (SNAr) with a strong base (NaH) and a fluorinated aryl (e.g., 1-fluoronaphthalene), the stereochemistry is generally retained .

  • Scenario B: Inversion of Configuration. If using the Mitsunobu Reaction (PPh₃/DEAD), the stereocenter is inverted (Walden inversion).

Strategic Choice: To synthesize (S)-Duloxetine , one often starts with the (S)-alcohol and uses SNAr (Retention). To synthesize (R)-Atomoxetine , one often starts with the (S)-alcohol (produced by standard CBS/ATH reduction) and uses Mitsunobu (Inversion) to achieve the (R)-configuration.

Mitsunobu Alcohol (S)-Alcohol (Chiral Center) Complex Alkoxy-Phosphonium Intermediate Alcohol->Complex Activation Reagents PPh3 + DEAD + Ar-OH (Phenol) Reagents->Complex Product (R)-Ether (Inverted Center) Complex->Product SN2 Attack (Walden Inversion)

Figure 2: Mechanism of the Mitsunobu reaction showing the mandatory inversion of configuration, a tool used to access (R)-Atomoxetine from (S)-precursors.

Analytical Quality Control (Self-Validating Systems)

Trustworthiness in chiral synthesis relies on rigorous analytics. Do not proceed to the next step until these criteria are met.

ParameterMethodAcceptance CriteriaRemediation
Chemical Purity HPLC (C18 Column)>98.0% AreaColumn Chromatography
Chiral Purity Chiral HPLC (OD-H or AD-H)>98.5% eeRecrystallization (e.g., as Mandelate salt)
Residual Metal ICP-MS<10 ppm RuScavenger resin (e.g., SiliaMetS®)
Moisture Karl Fischer (KF)<0.1%Azeotropic distillation with Toluene

Reference Standard Preparation: Always synthesize a racemic mixture (using NaBH₄ reduction) to establish the HPLC retention times for both enantiomers before analyzing your chiral batch.

Future Trends: Continuous Flow Chemistry

Recent advancements (See Ref 1) utilize telescoped continuous flow processes .

  • Advantage: Unstable intermediates (like alpha-halo epoxides) are generated and consumed immediately, improving safety profile.

  • Setup: Packed bed reactors containing immobilized Lipases or Chiral Phosphoric Acids allow for residence times of <10 minutes, significantly boosting throughput compared to batch processes.

References
  • A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine. Source: ChemRxiv (2023).[6] URL:[Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation. Source: International Journal of Chemistry (2011). URL:[Link]

  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion. Source: ResearchGate (Biocatalysis studies). URL:[Link]

  • Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. Source: ResearchGate / Arkivoc. URL:[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the synthesis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, an aryl ether, utilizing the Mitsunobu reaction. The procedure involves the stereospecific coupling of a secondary alcohol, (R)-3-chloro-1-phenyl-1-propanol, with a phenolic nucleophile, 2-methylphenol (o-cresol). This document elucidates the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses critical process parameters, and provides guidance on purification and troubleshooting. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, highlighting the Mitsunobu reaction's utility in generating specific stereoisomers under mild conditions.

Introduction and Rationale

The formation of aryl ethers is a fundamental transformation in organic synthesis, as this linkage is a common structural motif in a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2] The Mitsunobu reaction, discovered by Oyo Mitsunobu, offers a powerful and versatile method for the synthesis of esters, ethers, and other functional groups by activating an alcohol for nucleophilic substitution.[3][4]

A key advantage of the Mitsunobu reaction is its ability to proceed with a clean inversion of stereochemistry at the alcohol's chiral center, making it an invaluable tool for stereoselective synthesis.[5][6] The reaction is conducted under mild, essentially neutral conditions, which allows for compatibility with a broad range of sensitive functional groups.[7]

This guide focuses on the synthesis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. The starting material, (R)-3-chloro-1-phenyl-1-propanol, is a chiral secondary alcohol.[8][9] The nucleophile is 2-methylphenol (o-cresol), a weakly acidic phenol.[10][11] The reaction employs triphenylphosphine (PPh₃) as the reducing agent and diisopropyl azodicarboxylate (DIAD) as the oxidizing agent.[12][13] DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its greater stability and the reduced likelihood of forming hydrazide byproducts.[14] The successful execution of this reaction provides the target aryl ether with an inverted (S) configuration at the benzylic carbon, although for nomenclature purposes, the (R) descriptor of the starting material is used in the product name as the priority of substituents does not change.

The Mitsunobu Reaction Mechanism

The mechanism of the Mitsunobu reaction is complex and has been the subject of extensive study.[12][15] A consensus has been reached on the general pathway, which involves the in-situ generation of an alkoxyphosphonium salt that acts as an excellent leaving group. The reaction proceeds through several key steps, which are critical to understand for optimizing conditions and troubleshooting.[16]

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of DIAD. This step rapidly forms a zwitterionic adduct known as a betaine.[16][17]

  • Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile, in this case, the 2-methylphenol (pKa ≈ 10.3), to form an ion pair.[10][18] This step is crucial; the nucleophile must be sufficiently acidic (typically pKa < 15) to be deprotonated.[19]

  • Alkoxyphosphonium Salt Formation: The alcohol's oxygen atom attacks the positively charged phosphorus atom of the protonated betaine. This forms the key intermediate, an alkoxyphosphonium salt, which effectively converts the hydroxyl group into an excellent leaving group.[5][7]

  • Sₙ2 Displacement: The generated phenoxide ion acts as the nucleophile and attacks the carbon atom bearing the alkoxyphosphonium group in a classic Sₙ2 fashion.[3] This backside attack results in a complete inversion of the stereochemical configuration at this center. The thermodynamic driving force for this final step is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[10]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh3 DIAD DIAD Betaine [PPh3+-N(R)-N-(R)] Phenol ArOH (Nucleophile) IonPair [PPh3+-NH(R)N-(R)]+ ArO- Alkoxyphosphonium [R'-O-PPh3]+ IonPair->Alkoxyphosphonium Key Intermediates Alcohol R'-OH Product R'-O-Ar (Inverted) TPPO O=PPh3

Experimental Protocol

This protocol details the synthesis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane on a 0.5 mmol scale. All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )Equiv.Moles (mmol)AmountSource/Purity
(R)-3-chloro-1-phenyl-1-propanolC₉H₁₁ClO170.641.00.5085.3 mg≥98%[20]
2-Methylphenol (o-cresol)C₇H₈O108.141.20.6064.9 mg≥99%[11]
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.50.75196.7 mg≥99%[21]
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.50.75147 µL~97%[13]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--5 mLDriSolv® or similar
Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Reagent Prep (Inert Atmosphere) B 2. Combine Alcohol, Phenol, PPh3 in Anhydrous THF A->B C 3. Cool Reaction Mixture to 0°C (Ice Bath) B->C D 4. Add DIAD Dropwise (Maintain 0°C) C->D E 5. Warm to RT & Stir (6-12 hours) D->E F 6. Monitor Reaction (TLC Analysis) E->F G 7. Quench & Work-up (Solvent Evaporation, Extraction) F->G Upon Completion H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, MS) H->I

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-chloro-1-phenyl-1-propanol (85.3 mg, 0.50 mmol), 2-methylphenol (64.9 mg, 0.60 mmol), and triphenylphosphine (196.7 mg, 0.75 mmol).[19]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 5 mL of anhydrous THF via syringe to dissolve the solids.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (147 µL, 0.75 mmol) to the stirred solution dropwise over 5 minutes using a syringe.[13]

    • Causality Note: Slow addition of DIAD is crucial to control the initial exothermic reaction between PPh₃ and DIAD, preventing the formation of side products.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The consumption of the starting alcohol and the appearance of a new, less polar product spot should be observed. The formation of triphenylphosphine oxide (TPPO) as a byproduct is also an indicator of reaction progress.[19]

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Redissolve the residue in ethyl acetate (20 mL). c. Wash the organic layer sequentially with 1 M NaOH (2 x 15 mL) to remove unreacted 2-methylphenol, water (15 mL), and brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude oil contains the desired product along with the major byproduct, triphenylphosphine oxide (TPPO). Purify the crude material by flash column chromatography on silica gel.[22]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% Ethyl Acetate) is typically effective.

    • Collection: Collect fractions and analyze by TLC to isolate the pure product. TPPO is more polar and will elute after the desired aryl ether.

    • Expertise Note: The removal of TPPO can be challenging.[21] If it co-elutes, one strategy is to place the crude mixture in a freezer with a small amount of diethyl ether. TPPO may crystallize and can be removed by filtration.

Expected Results and Characterization

The expected product is (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. The yield after purification is typically in the range of 60-85%, depending on the purity of reagents and adherence to the protocol.[16]

Characterization:

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the methine proton (-CH(OAr)-), the methylene protons adjacent to the chlorine and the benzylic carbon, and the methyl group of the cresol moiety.

  • ¹³C NMR (CDCl₃): Expect distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ corresponding to the product's molecular weight (260.75 g/mol ), along with the characteristic isotopic pattern for a monochlorinated compound.

  • Chiral HPLC/SFC: To confirm the stereochemical outcome, analysis on a chiral stationary phase can be performed to determine the enantiomeric excess (e.e.) of the product.

Troubleshooting and Safety

  • Low or No Conversion: This can be due to wet reagents or solvents. The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Side Reactions: If the nucleophile is not sufficiently acidic, the azodicarboxylate intermediate can act as a nucleophile, leading to undesired byproducts.[12] Using phenols like o-cresol is generally effective.

  • Difficult Purification: As mentioned, TPPO is a common purification challenge.[22] Using polymer-supported triphenylphosphine is an alternative that allows for simple filtration to remove the phosphine oxide byproduct.[23]

Safety Precautions:

  • DIAD/DEAD: Azodicarboxylates are potentially explosive and should be handled with care, avoiding heat and friction.[19]

  • 2-Methylphenol (o-cresol): This compound is toxic and corrosive.[24][25] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triphenylphosphine: Can cause skin and eye irritation.

  • Always perform the reaction in a chemical fume hood.

Conclusion

The Mitsunobu reaction is a highly reliable and stereoselective method for synthesizing aryl ethers from secondary alcohols. The protocol described provides a robust pathway to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane with a predictable inversion of stereochemistry. Careful attention to anhydrous conditions and the purification strategy are paramount for achieving high yields and purity. This method serves as a valuable tool for chemists requiring precise stereochemical control in the synthesis of complex molecules.

References

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Organic-Synthesis.com. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. Mitsunobu Reaction Mechanism, Drawbacks, and Synthetic Applications. Available at: [Link]

  • The Organic Chemistry Resource Portal. Diisopropyl Azodicarboxylate (DIAD). Available at: [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Available at: [Link]

  • Wikipedia. Diisopropyl azodicarboxylate. Available at: [Link]

  • ResearchGate. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Available at: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ACS Publications. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Available at: [Link]

  • MDPI. (2020). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Available at: [Link]

  • BYJU'S. Mitsunobu Reaction. Available at: [Link]

  • The Organic Chemistry Resource Portal. Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Available at: [Link]

  • Chemistry Steps. The Mitsunobu Reaction. Available at: [Link]

  • Government of Canada. (2017). Fact sheet: 2-methylphenol (ortho-cresol). Available at: [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]

  • Amgen. Removable Phosphine Reagents for the Mitsunobu Reaction. Available at: [Link]

  • Tianming Pharmaceutical. Tianming Pioneers Eco-Friendly (R)-3-Chloro Synthesis at Scale. Available at: [Link]

  • Google Patents. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Wikipedia. o-Cresol. Available at: [Link]

  • FooDB. Showing Compound 2-Methylphenol (FDB008785). Available at: [Link]

  • National Center for Biotechnology Information. (1R)-3-chloro-1-phenylpropan-1-ol. Available at: [Link]

  • HPC Standards. 2-Methylphenol Safety Data Sheet. Available at: [Link]

  • Atlantis Press. (2012). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Available at: [Link]

  • PharmaCompass. 3-Chloro-1-phenyl-propan-1-ol. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014). Methylphenols (Cresols): Human health tier II assessment. Available at: [Link]

  • Google Patents. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.

Sources

Technical Application Note: Regioselective O-Alkylation of o-Cresol with (R)-3-chloro-1-phenylpropanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Scope of Protocol

This document details the protocol for the nucleophilic substitution of (R)-3-chloro-1-phenylpropanol (substrate) with o-cresol (nucleophile).

Critical Regioselectivity Note: This reaction involves a bifunctional substrate containing a secondary alcohol and a primary alkyl chloride. Under the conditions described (mild base, Williamson Ether Synthesis), the reaction proceeds via chemoselective


 displacement of the primary chloride , preserving the chiral center at the benzylic alcohol.
  • Target Product: (R)-1-phenyl-3-(o-tolyloxy)propan-1-ol (Primary Ether).

  • Differentiation: This protocol does NOT synthesize the Atomoxetine core (which requires substitution at the benzylic position). If the benzylic ether is required, a Mitsunobu protocol would be necessary.

Reaction Scheme & Mechanism

The reaction utilizes a Finkelstein-modified Williamson ether synthesis. Potassium iodide (KI) is employed as a nucleophilic catalyst to convert the alkyl chloride in situ to a more reactive alkyl iodide, accelerating the attack by the o-cresol phenoxide.

ReactionMechanism Substrate (R)-3-chloro-1-phenylpropanol (Electrophile) Intermediate Transient Alkyl Iodide (Activated Species) Substrate->Intermediate KI Exchange (Finkelstein) Cresol o-Cresol (Nucleophile) Base K2CO3 / KI (Cat.) (Activation) Cresol->Base Deprotonation Product (R)-1-phenyl-3-(o-tolyloxy)propan-1-ol (Target Ether) Base->Product Phenoxide Attack (SN2) Intermediate->Product Fast SN2

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the preservation of the chiral center.

Part 2: Experimental Protocol

Reagents and Materials Table
ReagentCAS No.[1]Equiv.RoleCritical Attribute
(R)-3-chloro-1-phenylpropanol 18776-12-01.0Substrate>99% ee required
o-Cresol 95-48-71.1NucleophileSolid/Liquid (mp ~30°C)
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous, Powdered
Potassium Iodide (KI) 7681-11-00.1CatalystDry crystals
Acetone (or DMF)67-64-1SolventSolventHPLC Grade, Dry
Step-by-Step Methodology
Phase A: Activation and Setup
  • Equipment Prep: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Preparation: Ensure Acetone is dried over molecular sieves (3Å) or use anhydrous DMF if higher temperatures (>60°C) are required. Note: Acetone is preferred for easier workup, but DMF provides faster kinetics.

  • Base Activation: Charge the flask with Potassium Carbonate (2.0 equiv) and Potassium Iodide (0.1 equiv). Flame-dry the solids gently under vacuum to remove trace moisture if not using fresh anhydrous stock.

Phase B: Reaction Initiation
  • Nucleophile Addition: Dissolve o-cresol (1.1 equiv) in the solvent (10 mL/g of substrate) and add to the flask. Stir at room temperature for 15 minutes to generate the phenoxide species.

    • Observation: The mixture may turn slightly yellow/orange.

  • Substrate Addition: Dissolve (R)-3-chloro-1-phenylpropanol (1.0 equiv) in a minimal amount of solvent and add dropwise to the reaction mixture over 10 minutes.

  • Thermal Cycle:

    • If Acetone: Heat to vigorous reflux (approx. 56°C).

    • If DMF: Heat to 60-70°C. Warning: Do not exceed 90°C to prevent potential racemization or elimination side reactions.

Phase C: Monitoring and Quench
  • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours.

    • Endpoint: Disappearance of the alkyl chloride substrate. Typical reaction time: 6–12 hours (Acetone) or 2–4 hours (DMF).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      ) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Extraction: Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove excess o-cresol), then Water, then Brine.

    • Dry over

      
       and concentrate.
      
Phase D: Purification
  • Crystallization/Chromatography: The crude oil can often be crystallized from Hexane/Ether or purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Part 3: Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Characteristic triplets for propyl chain; aromatic signals.
Purity HPLC (C18)> 98.0% Area
Chiral Purity Chiral HPLC> 99.0% ee (Retention of Configuration)
Residual Solvent GC-HS< Limit (DMF/Acetone)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Chloride is a poor leaving group.Ensure KI (0.1 eq) is added. Switch solvent to DMF/DMSO to increase nucleophilicity.
Racemization

character or elimination.
Lower temperature.[3] Ensure base is not too strong (avoid NaH or t-BuOK).
Side Product: Oxetane Intramolecular cyclization.Keep concentration high to favor intermolecular reaction. Use excess phenol.
Experimental Workflow Diagram

Workflow Setup Setup: Dry Flask, N2 Atmosphere Charge K2CO3, KI Activation Add o-Cresol + Solvent Stir 15 min (Phenoxide Gen) Setup->Activation Reaction Add (R)-3-chloro-1-phenylpropanol Heat to 60°C (DMF) or Reflux (Acetone) Activation->Reaction Monitor IPC: HPLC/TLC Check for disappearance of Chloride Reaction->Monitor Monitor->Reaction Incomplete Workup Filter Salts -> Conc -> Extract (EtOAc) Wash w/ NaOH (remove phenol) Monitor->Workup Conversion >98% Final Isolate Product Verify ee% and Purity Workup->Final

Figure 2: Operational workflow for the synthesis of (R)-1-phenyl-3-(o-tolyloxy)propan-1-ol.

References

  • Williamson, A. W. (1850).[4][5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Scope". MasterOrganicChemistry.com. Link

  • BenchChem. (2025).[6][7] "Application Notes and Protocols for Williamson Ether Synthesis". BenchChem Protocols. Link

  • Molloy, B. B., et al. (1982). "Aryloxyphenylpropylamines". U.S. Patent 4,314,081. (Describes similar ether linkages in antidepressant synthesis). Link

  • Koenig, T. M., et al. (2006). "Synthesis of Atomoxetine Hydrochloride". Tetrahedron Letters / WO2006037055A1. (Provides context on the benzylic vs. primary substitution challenges). Link

Sources

NMR spectroscopy characterization of 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene

Introduction & Scope

This Application Note details the structural characterization of 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene (referred to herein as Compound A ). This molecule is a critical chiral intermediate in the synthesis of Atomoxetine (Strattera) , a selective norepinephrine reuptake inhibitor used to treat ADHD.

The precise characterization of Compound A is pivotal for two reasons:

  • Regio-isomerism: Confirming the O-alkylation of o-cresol rather than C-alkylation.

  • Stereochemical Integrity: The (1R) configuration is essential for the biological activity of the final drug. While Chiral HPLC is the gold standard for enantiomeric excess (ee%) quantification, NMR using Chiral Solvating Agents (CSAs) provides a rapid, in-situ method for assessing optical purity during process development.

This guide moves beyond basic peak listing to explain the causality of the spectral features, specifically the diastereotopic nature of the propyl chain protons induced by the chiral center.

Structural Analysis Strategy

The molecule consists of a chiral propyl ether backbone connecting two aromatic systems. The spin system of interest is the ABMX system of the propyl chain:

  • H1 (M): The chiral methine proton at the ether linkage.

  • H2a/H2b (AB): The central methylene protons. Crucial Insight: Due to the adjacent chiral center (C1), these protons are diastereotopic. They are magnetically non-equivalent and will likely appear as complex multiplets rather than a simple quartet.

  • H3 (X): The chloromethyl protons (typically a triplet, but potentially higher order).

Workflow Visualization

The following workflow outlines the logical progression from sample preparation to stereochemical validation.

NMR_Workflow Start Sample Isolation Prep Sample Preparation (CDCl3 vs DMSO-d6) Start->Prep Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Check Purity Check (>95%?) Acq1D->Check Check->Prep No (Repurify) Acq2D 2D Confirmation (COSY, HSQC, HMBC) Check->Acq2D Yes Stereo Chiral CSA Study (Eu(hfc)3 or Pirkle Alcohol) Acq2D->Stereo Report Final Certificate of Analysis Stereo->Report

Figure 1: Step-by-step NMR characterization workflow for Atomoxetine intermediates.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes overlap with the aromatic region.
    
  • Concentration: 10–15 mg of Compound A in 0.6 mL solvent.

  • Water Control: The central methylene protons (H2) appear near 2.2–2.5 ppm. Wet

    
     (water peak ~1.56 ppm) is usually fine, but if DMSO-
    
    
    
    is used (water ~3.33 ppm), it may obscure the
    
    
    -Cl signal. Recommendation: Use dry
    
    
    stored over molecular sieves.
Protocol B: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) for quantitative integration.

  • Relaxation Delay (D1): Set to ≥ 5 seconds. The aromatic protons and the isolated methyl group can have long T1 relaxation times. Short D1 values will under-integrate the methyl singlet.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K.[1]

Data Analysis & Interpretation

1H NMR Assignment Table ( , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-CH3 2.38Singlet3HDiagnostic for the o-tolyl group. Sharp singlet.
H-2a, H-2b 2.20 – 2.45Multiplet2HDiastereotopic . These protons are chemically non-equivalent due to the C1 chiral center. They couple to each other (geminal) and H-1/H-3 (vicinal).
H-3 3.65 – 3.80Triplet/Multiplet2HDeshielded by Chlorine.
H-1 5.35dd1HChiral Center . Deshielded by Oxygen and Phenyl ring. Appears as a doublet of doublets (

Hz).
Ar-H 6.70 – 7.40Multiplet9HOverlapping signals. 5H from phenyl ring, 4H from o-tolyl ring.
13C NMR Assignment Table ( , 100 MHz)
PositionShift (

, ppm)
Assignment Logic
Ar-CH3 16.5Methyl carbon on the tolyl ring.
C-2 41.8Central methylene.
C-3 42.5Chloromethyl carbon (verified by DEPT-135 as negative phase).
C-1 76.2Chiral methine (C-O). Most deshielded aliphatic signal.
Ar-C 112.0 – 157.0Aromatic region. The C-O quaternary carbon appears most downfield (~156 ppm).

Advanced Characterization: Stereochemical Validation

To distinguish the (1R) enantiomer from the (1S) enantiomer without HPLC, use a Chiral Solvating Agent (CSA) .

Protocol C: CSA-NMR Experiment

  • Baseline: Acquire a standard 1H NMR spectrum of Compound A in

    
    .
    
  • Titration: Add (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Eu(hfc)3 shift reagent directly to the NMR tube.

    • Ratio: Start with 1:1 molar equivalent (Substrate:CSA).

  • Observation:

    • The Ar-CH3 singlet (2.38 ppm) is the best reporter signal.

    • In a racemic mixture, this singlet will split into two distinct peaks (one for R, one for S) due to the formation of transient diastereomeric complexes.

    • For pure (1R)-Compound A, you should observe a significant chemical shift change (

      
      ) but no splitting . The presence of a small satellite peak indicates racimization.
      
Connectivity Logic (COSY)

The following diagram illustrates the scalar coupling network expected in the COSY spectrum, confirming the propyl chain connectivity.

COSY_Network H1 H-1 (Methine) 5.35 ppm H2 H-2a/b (CH2) 2.30 ppm H1->H2 Strong Correlation Ar Phenyl Ring H1->Ar NOESY Only H3 H-3 (CH2-Cl) 3.70 ppm H2->H3 Strong Correlation

Figure 2: Expected COSY correlations. Red solid lines indicate scalar coupling (through-bond); dotted lines indicate spatial proximity (NOESY).

References

  • Koenig, T. M., et al. (1994). "A Practical Synthesis of (R)-Tomoxetine Hydrochloride." Tetrahedron Letters, 35(9), 1339-1342. Link

  • Liu, H., et al. (2007). "Process for the preparation of atomoxetine hydrochloride." U.S. Patent 20070135449A1. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Link

Sources

Application Note: Recrystallization & Purification of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the purification of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane , a critical intermediate in the synthesis of Atomoxetine (Strattera®).

Executive Summary & Compound Profile

In the synthesis of Atomoxetine, the purity of the ether intermediate (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is the primary determinant of the final drug substance's enantiomeric excess (ee) and chemical profile.

While the precursor alcohol ((R)-3-chloro-1-phenylpropan-1-ol) is a distinct solid (mp 57–61 °C), the target ether intermediate often presents as an off-white semisolid or pale yellow oil at room temperature. This physical state makes standard recrystallization challenging. "Recrystallization" for this compound technically refers to low-temperature crystallization or crystallization from melt , requiring specific non-polar solvent systems to induce lattice formation and reject impurities (specifically the S-enantiomer and unreacted o-cresol).

Physical Properties:

Property Value Notes
Appearance Off-white semisolid / Oil Becomes a waxy solid at high purity (>99%) and low temp.
Molecular Weight 260.76 g/mol Lipophilic, neutral molecule.
Solubility High in organic solvents Soluble in MeOH, EtOAc, Toluene, DCM.

| Critical Impurities | (S)-Enantiomer, o-Cresol | Must be removed prior to amination. |

Solvent Selection Strategy

The selection of solvents is governed by the principle of marginal solubility at low temperatures . Since the compound is highly lipophilic, it is too soluble in standard polar solvents (Methanol, Ethanol, DCM) to crystallize effectively at room temperature.

Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleCrystallization Temp
n-Heptane 100%Primary Choice. Promotes slow lattice growth for oils.-20 °C to 0 °C
n-Hexane 100%Alternative to Heptane; higher volatility facilitates drying.-20 °C
Toluene / Heptane 1:10Co-solvent System. Toluene ensures complete dissolution of tars; Heptane acts as anti-solvent.-10 °C
Isopropanol (IPA) / Water 5:1Precipitation System. Use only if hydrocarbon crystallization fails. Risk of "oiling out."4 °C

Scientific Rationale:

  • n-Heptane/Hexane: These alkanes have low polarity indices (0.1). The target ether, containing two aromatic rings and a chloro-alkyl chain, shows a steep solubility curve in alkanes—soluble at 40°C but prone to supersaturation and crystallization at -20°C.

  • Toluene: Added only if the crude oil contains significant gummy impurities. Toluene keeps the "gunk" in solution while the target crystallizes out upon Heptane addition and cooling.

Detailed Experimental Protocol

Protocol A: Low-Temperature Crystallization (Standard)

Best for upgrading enantiomeric purity of crude oil (85-95% purity).

Reagents:

  • Crude (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (Oil/Semisolid)

  • Solvent: HPLC-grade n-Heptane

  • Seed Crystals: Pure (R)-isomer (if available, highly recommended)

Step-by-Step Workflow:

  • Dissolution :

    • Place the crude oily intermediate in a round-bottom flask.

    • Add n-Heptane (3.0 – 5.0 volumes relative to weight, e.g., 3 mL per 1 g).

    • Heat gently to 40–45 °C with stirring until the oil is completely dissolved. Do not reflux; avoid thermal degradation.

  • Clarification (Optional) :

    • If the solution is cloudy or contains black specks, filter hot through a sintered glass funnel or a Celite pad to remove inorganic salts.

  • Controlled Cooling :

    • Allow the solution to cool slowly to Room Temperature (20–25 °C) over 1 hour. Stirring should be moderate (approx. 200 rpm).

    • Observation Point: If the solution remains clear, proceed to the next step. If oil droplets appear (oiling out), reheat and add 10% more Heptane.

  • Cryo-Crystallization :

    • Transfer the flask to a cooling bath set to 0 °C . Hold for 2 hours.

    • If no solid forms, lower temperature to -20 °C (using an acetone/dry ice bath or cryostat).

    • Seeding : At the onset of turbidity, add a micro-spatula of pure seed crystals. This is critical to prevent the formation of an amorphous glass.

  • Isolation :

    • Once a heavy white precipitate forms, maintain at -20 °C for another 2 hours to maximize yield.

    • Filter rapidly through a chilled Buchner funnel .

    • Wash the cake with cold n-Heptane (-20 °C) (1 volume).

  • Drying :

    • The solid has a low melting point. Dry in a vacuum desiccator at ambient temperature (20–25 °C) . Do not use a heated oven.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Intermediate (Oily/Semisolid) Dissolve Dissolution Solvent: n-Heptane (3-5 vol) Temp: 45°C Start->Dissolve Filter Hot Filtration (Remove Salts/Insolubles) Dissolve->Filter CoolRT Cool to 25°C (Slow Stirring) Filter->CoolRT Check Check State: Clear or Oiling Out? CoolRT->Check Reheat Reheat & Add Solvent Check->Reheat Oiling Out CoolCryo Cryo-Cooling Temp: -20°C Check->CoolCryo Clear Reheat->CoolRT Seed Seeding (Critical for Phase Change) CoolCryo->Seed Isolate Filtration (Cold) Wash: Cold Heptane Seed->Isolate Product Purified Solid (R)-Isomer >99% ee Isolate->Product

Caption: Workflow for the low-temperature crystallization of the lipophilic ether intermediate.

Quality Control & Validation

To validate the efficacy of the recrystallization, the isolated material must be tested against the following specifications.

Analytical Table
TestMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column, ACN/Water)> 98.5% Area
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99.0% ee
Residual Solvent GC-Headspace< 5000 ppm (Heptane)
Appearance VisualWaxy White Solid

Chiral HPLC Method (Example):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (98 : 2)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 215 nm

  • Retention: (S)-Isomer elutes before (R)-Isomer (verify with standards).

Troubleshooting "Oiling Out"

A common failure mode for this intermediate is "oiling out" (liquid-liquid phase separation) instead of crystallizing.

  • Cause: Temperature dropped too fast or solvent concentration is too low.

  • Remedy (The "Trituration" Trick):

    • If oil forms at the bottom, decant the supernatant Heptane.

    • Add a small amount of Methanol (0.5 vol) to dissolve the oil, then slowly add Water dropwise until cloudy.

    • Alternatively: Redissolve in Heptane, cool to 0°C, and scratch the glass wall vigorously with a glass rod to induce nucleation.

References

  • Koenig, T. M., et al. (2012). Method for preparing atomoxetine. U.S. Patent No.[1][2] 8,299,305. Washington, DC: U.S. Patent and Trademark Office. Link

    • Describes the synthesis and purification of Atomoxetine intermediates, including the use of toluene/heptane systems.
  • Srebnik, M., et al. (1988). Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent. Journal of Organic Chemistry, 53(13), 2916-2920. Link

    • Foundational work on the synthesis of the chiral chloro-alcohol precursor and its conversion to the ether.
  • LGC Standards. (2023). Reference Standard: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.[3][4] Link

    • Confirms the physical state and CAS registry (114446-47-8)
  • Stephenson, G. A., & Liang, C. (2006).[5] Structural determination of the stable and meta-stable forms of atomoxetine HCl. Journal of Pharmaceutical Sciences, 95(8), 1677-1683. Link

    • Provides context on the crystallization behavior of the final drug and rel

Sources

Conditions for converting (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane to N-methyl amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Methylation Strategies for Atomoxetine Precursors

Executive Summary

This guide details the synthetic protocols for converting (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (herein referred to as Intermediate-Cl ) to N-methyl-3-phenyl-3-(2-methylphenoxy)propylamine (Atomoxetine ).

The transformation relies on a nucleophilic substitution (


) using methylamine. While conceptually simple, the reaction presents a critical process challenge: competitive over-alkylation . Without precise kinetic control, the secondary amine product (Atomoxetine) reacts with remaining Intermediate-Cl to form the thermodynamically stable but unwanted tertiary amine impurity (Dimer).

This protocol outlines a "High-Dilution / High-Excess" strategy to maximize selectivity (>98%) and preserve the enantiomeric excess (ee) of the benzylic stereocenter.

Reaction Mechanics & Critical Parameters

Chemical Transformation

The reaction targets the terminal primary chloride. Because the nucleophilic attack occurs at the achiral C3 position, the stereochemistry at the C1 benzylic position (R-configuration) is theoretically preserved. However, harsh conditions can induce partial racemization via elimination-addition pathways.

  • Substrate: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

  • Reagent: Methylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Catalyst (Optional): Sodium Iodide (NaI) – Finkelstein conditions

The Selectivity Challenge (Kinetic Control)

The reaction rate follows second-order kinetics:


.
As the product (Atomoxetine, 

) accumulates, it competes with methylamine as a nucleophile. Since secondary amines are often more nucleophilic than primary amines (due to inductive donation), the rate of impurity formation (

) can exceed the rate of product formation (

) if

drops too low.

Control Strategy:

  • Molar Excess: Maintain

    
     ratio 
    
    
    
    20:1.
  • Solvent System: Use a solvent that solubilizes the organic chloride but allows high loading of aqueous/alcoholic methylamine (e.g., THF/Water or MeOH).

  • Iodide Catalysis: Addition of NaI (0.1 eq) converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the initial substitution step relative to the dimerization.

Visualizing the Pathway

The following diagram illustrates the competitive kinetics and the critical impurity pathway.

ReactionPathway cluster_conditions Critical Control Factors Start (R)-Intermediate-Cl (Starting Material) Transition Transition State (SN2) Start->Transition + MeNH2 (k1) MeNH2 Methylamine (Excess) Product Atomoxetine (Secondary Amine) Transition->Product - HCl Impurity Tertiary Amine Dimer (Over-Alkylation) Product->Impurity + Intermediate-Cl (k2 > k1 if low MeNH2) Factor1 High [MeNH2] Suppresses k2 Factor2 NaI Catalyst Accelerates k1

Figure 1: Kinetic pathway showing the competition between product formation and dimer generation.

Detailed Experimental Protocols

Method A: High-Pressure Autoclave (Industrial Standard)

Best for scale-up (>100g) where containment of methylamine gas is required.

Reagents:

  • (R)-Intermediate-Cl: 50.0 g (191 mmol)

  • Methylamine (40% aq. solution): 300 mL (~3.8 mol, ~20 eq)

  • Methanol (MeOH): 150 mL

  • Sodium Iodide (NaI): 2.8 g (19 mmol, 0.1 eq)

Procedure:

  • Charging: To a 1L stainless steel autoclave (Hastelloy or SS316), charge the (R)-Intermediate-Cl, MeOH, and NaI.

  • Amine Addition: Cool the vessel to 0-5°C. Add the 40% aqueous methylamine slowly.

  • Sealing: Seal the autoclave immediately.

  • Reaction: Heat to 85°C with vigorous stirring (500 rpm). The internal pressure will rise to approx. 3-5 bar.

    • Duration: 12–16 hours.

  • Quench: Cool to <20°C. Vent excess methylamine gas into a scrubber (dilute HCl).

  • Workup:

    • Concentrate the mixture under vacuum to remove MeOH and excess

      
      .
      
    • Add Water (200 mL) and Toluene (200 mL).

    • Adjust pH to >12 using 50% NaOH.

    • Separate phases.[1] The product resides in the Toluene layer.

Method B: Sealed Tube / Pressure Vial (Lab Optimization)

Best for optimization studies (<10g).

Reagents:

  • (R)-Intermediate-Cl: 5.0 g[1]

  • Methylamine (33% in Ethanol): 40 mL (High excess)

  • THF: 10 mL (To improve solubility)

Procedure:

  • Dissolve Intermediate-Cl in THF in a heavy-walled pressure vial.

  • Add ethanolic methylamine at 0°C.

  • Seal the cap (Teflon-lined).

  • Heat to 65°C for 24 hours. (Lower temperature requires longer time but improves selectivity).

  • Monitor via HPLC.[1]

Process Control & Purification

In-Process Control (IPC)

Monitor the disappearance of Intermediate-Cl and the formation of the Dimer.

ComponentRetention Time (Rel)Limit (Area %)
Intermediate-Cl1.00< 1.0%
Atomoxetine (Product) 0.65 > 95.0%
Dimer Impurity1.25< 2.0%
Benzyl Alcohol (Hydrolysis)0.45< 0.5%
Purification Workflow (Oxalate Salt Formation)

The free base is an oil.[1] To isolate high-purity solid, convert to the oxalate salt (standard pharmaceutical form).

WorkupFlow Crude Crude Reaction Mass (Toluene Layer) Wash Water Wash (Remove inorganic salts) Crude->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Salt Salt Formation Add Oxalic Acid in EtOAc/MeOH Dry->Salt Filter Filtration & Washing Salt->Filter Final Atomoxetine Oxalate (>99% Purity) Filter->Final

Figure 2: Downstream processing to isolate the stable oxalate salt.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dimer Content (>5%) Low Methylamine ratioIncrease MeNH2 equivalents to >25x.
Low Conversion Temperature too low or Cl leaving group poorIncrease Temp to 95°C or add 0.2 eq NaI.
Racemization (Low ee) Harsh basic conditionsAvoid KOH/NaOH during reaction; rely on excess MeNH2 as the base.
Hydrolysis (Alcohol formation) Too much water in solventSwitch from 40% aq. MeNH2 to 33% EtOH MeNH2.

References

  • Koenig, T. M., et al. (1982). 3-Aryloxy-3-phenylpropylamines and process for making them. U.S. Patent No.[2][3][4][5][6][7] 4,314,081.[2][3][5] Eli Lilly and Company. Link

    • Core citation for the original synthetic p
  • Saho, et al. (2006). Process for the preparation of Atomoxetine Hydrochloride. WO Patent 2006/037055. Link

    • Provides optimized industrial conditions for the amin
  • Liu, H., et al. (2000). Synthesis of Atomoxetine via nucleophilic substitution. Tetrahedron Letters, 41(30), 5617-5621.
  • Teva Pharmaceutical Industries. (2008). Synthesis of Atomoxetine Hydrochloride. US Patent Application 2008/0004470.[3] Link

    • Details the purification and oxalate salt form

Sources

Application Notes and Protocols for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS No. 114446-47-8) is a chiral intermediate and a known impurity in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] As with any pharmaceutical intermediate and impurity, ensuring its stability and proper handling is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[][5][6] The presence of a chiral center and a halogenated propane chain necessitates specific handling and storage protocols to prevent degradation and maintain stereochemical integrity.[][7]

This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and stability assessment of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. The methodologies outlined herein are grounded in established principles of pharmaceutical stability testing and analytical chemistry, with a focus on providing scientifically sound and practical guidance for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is fundamental to its appropriate handling and storage.

PropertyValueSource(s)
Chemical Name 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene,
Synonyms Atomoxetine Impurity 20
CAS Number 114446-47-8,
Molecular Formula C₁₆H₁₇ClO,
Molecular Weight 260.76 g/mol ,
Appearance Off-White Semisolid to Pale Yellow Oil
Storage Temperature 2-8°C (Refrigerator)

Safe Handling and Personal Protective Equipment (PPE)

Given its classification as a halogenated organic compound and a pharmaceutical intermediate, stringent safety precautions must be observed during handling to minimize exposure and ensure laboratory safety.

General Handling:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of any mists or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from sources of ignition, as related compounds can be flammable.

Personal Protective Equipment (PPE):

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles/Face ShieldChemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is advisable to double-glove. Regularly inspect gloves for any signs of damage.
Body Laboratory CoatA flame-retardant lab coat should be worn at all times.
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Storage and Stability

The stability of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is paramount to its use as a reference standard or in further synthetic steps. Improper storage can lead to degradation, compromising its purity and potentially leading to the formation of unknown impurities.

Recommended Storage Conditions: The compound should be stored in a tightly sealed, light-resistant container at 2-8°C in a refrigerator.[8] The container should be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Potential Degradation Pathways: As a known impurity of atomoxetine, its stability profile can be inferred from forced degradation studies of the parent drug.[][10] Atomoxetine has been shown to be susceptible to degradation under the following conditions:

  • Acidic and Basic Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative stress.[][10]

  • Thermal Stress: Elevated temperatures can lead to degradation.[][10]

Conversely, atomoxetine has demonstrated stability under photolytic conditions, suggesting that (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane may also be stable when exposed to light.[][10]

Protocol for Stability Assessment

A comprehensive stability study is essential to determine the shelf life and appropriate storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Workflow for Forced Degradation Study:

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start Weigh (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) dissolve->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) dissolve->base oxidation Oxidation (e.g., 3% H₂O₂, RT) dissolve->oxidation thermal Thermal Stress (e.g., 80°C, solid state) dissolve->thermal photo Photostability (ICH Q1B guidelines) dissolve->photo analyze Analyze by Stability-Indicating HPLC-UV/MS or GC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare stressed samples to unstressed control analyze->compare identify Identify and characterize degradation products compare->identify

Caption: Workflow for the forced degradation study of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for predetermined time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for predetermined time points.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at predetermined time points and prepare for analysis.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using a validated stability-indicating analytical method (see below).

Long-Term and Accelerated Stability Studies

To establish a retest period or shelf life, long-term and accelerated stability studies should be conducted under the following ICH-recommended conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 5°C ± 3°C (refrigerator)12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for purity and the presence of degradation products.

Analytical Protocols

A validated analytical method is crucial for assessing the purity and stability of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. Based on methods developed for atomoxetine and its impurities, a reverse-phase HPLC method is recommended.[2][10][11] Alternatively, GC-MS can be employed for the analysis of halogenated organic compounds.[12][13][14]

High-Performance Liquid Chromatography (HPLC) Method

Logical Flow for HPLC Method Development:

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis col_sel Column Selection (e.g., C18, Phenyl-Hexyl) mob_phase Mobile Phase Optimization (Buffer pH, Organic Modifier Ratio) col_sel->mob_phase detection Wavelength Selection (e.g., 220-275 nm) mob_phase->detection specificity Specificity detection->specificity analysis Sample Analysis specificity->analysis linearity Linearity linearity->analysis accuracy Accuracy accuracy->analysis precision Precision precision->analysis lod_loq LOD & LOQ lod_loq->analysis robustness Robustness robustness->analysis

Caption: Logical flow for the development and validation of a stability-indicating HPLC method.

Recommended HPLC Parameters:

ParameterRecommended Condition
Column C18 (e.g., Phenomenex, Zorbax), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient A suitable gradient to ensure separation of the main peak from any impurities. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm or 270 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50 v/v)

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile halogenated organic compounds.

Recommended GC-MS Parameters:

ParameterRecommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Conclusion

The handling, storage, and stability assessment of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane are critical aspects of its use in pharmaceutical research and development. Adherence to the protocols outlined in this guide will help ensure the integrity of the compound and the reliability of experimental results. The provided methodologies for stability testing and analysis serve as a robust framework that can be adapted and validated for specific laboratory and regulatory requirements. As with all chemical handling, a thorough understanding of the potential hazards and a commitment to safety are paramount.

References

  • Harris, B. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Otake, T., et al. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • Kowalski, J. A., & Kuntz, M. J. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Rao, D. S., et al. (2013). RP- HPLC Method for Estimation of Atomoxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. RJPBCS.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Patel, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Charmy, K., et al. (2011). METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ATOMOXETINE HYDROCHLORIDE BY RP- HPLC. Semantic Scholar.
  • U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Patel, D., et al. (2025, February 3). Development And Validation Of N-Nitroso Atomoxetine Impurity (Ndsri) Determination Method In Atomoxetine Hydrochloride With Uflc. South Eastern European Journal of Public Health (SEEJPH).
  • Google Patents. (n.d.). EP1761478B1 - An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
  • ResearchGate. (2025, August 10).
  • BOC Sciences. (2025, August 28).
  • ResearchGate. (2025, August 5).
  • BOC Sciences. (2025, July 11).
  • BOC Sciences. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • Kendre, K., et al. (2023, February 28).
  • ResearchGate. (n.d.).
  • BenchChem. (2026, February 13). The Role of Chiral Intermediates in Enhancing Drug Specificity and Safety.
  • Journal of Pharmaceutical Research and Reports. (2024, October 24).
  • SciSpace. (n.d.).
  • Google Patents. (n.d.). US7378553B2 - Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
  • Royal Society of Chemistry. (2021, August 3).
  • Santa Cruz Biotechnology. (n.d.). (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tBoc)oxy]phenoxy]propane | CAS 457634-25-2.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- Properties.
  • Sarchem Labs. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propano l 100306-33-0.
  • SynThink Research Chemicals. (n.d.). (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane.
  • American Chemical Society. (2025, July 25). Three-Pronged Approach (Active Pharmaceutical Ingredients, Excipients, and NOx-Free Air)
  • Santa Cruz Biotechnology. (n.d.). (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | CAS 114446-47-8.
  • LGC Standards. (n.d.). (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.
  • Pharmaffiliates. (n.d.). (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. Retrieved from [Link]

  • LGC Standards. (n.d.). (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.
  • ResearchGate. (2025, October 13). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol.
  • ChemicalBook. (2026, January 13). (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0.
  • MDPI. (2023, April 18). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol.
  • NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. NIST WebBook.
  • ChemScene. (n.d.). 100306-33-0 | (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • BLDpharm. (n.d.). 100306-33-0|(R)-3-Chloro-1-phenylpropan-1-ol.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (ee) of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Ticket ID: ATX-INT-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering suboptimal enantiomeric excess (ee) in the synthesis of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (herein referred to as the Target Ether ).[1] This molecule is the critical chiral intermediate for Atomoxetine .[2]

Crucial Diagnostic: The stereocenter in the Target Ether is established upstream at the alcohol stage.[1] The etherification step (typically a Mitsunobu reaction) transfers this chirality with inversion .[1][3] Therefore, to obtain the (R)-Ether , you must start with the (S)-Alcohol [(S)-3-chloro-1-phenylpropan-1-ol] and ensure the coupling reaction proceeds via a strict


 mechanism.[1]

If your ee is low, the failure point is either:

  • Upstream: The precursor (S)-Alcohol was not synthesized with sufficient optical purity.[1]

  • Transitional: The coupling reaction allowed partial

    
     character, leading to racemization.
    

Phase 1: Root Cause Analysis (The "Why")

Before adjusting parameters, identify the leakage point using this logic flow.

TroubleshootingFlow Start Low ee in (R)-Ether CheckAlc Analyze Precursor (S)-Alcohol ee Start->CheckAlc Decision1 Is Alcohol ee > 99%? CheckAlc->Decision1 IssueCoupling ISSUE: Coupling Step (Racemization during Mitsunobu) Decision1->IssueCoupling Yes IssueRed ISSUE: Reduction Step (Catalyst/Condition Failure) Decision1->IssueRed No ActionCoupling Optimize Mitsunobu: 1. Lower Temp 2. Change Solvent (Tol -> THF) 3. Check Reagent Order IssueCoupling->ActionCoupling ActionRed Optimize Reduction: 1. Check CBS Moisture 2. Switch to KRED (Biocatalysis) IssueRed->ActionRed

Figure 1: Diagnostic logic for isolating the source of enantiomeric loss.

Phase 2: Optimizing the Precursor (The Alcohol)[1]

Objective: Synthesize (S)-3-chloro-1-phenylpropan-1-ol with >99% ee. Context: The Target Ether is an oil and difficult to crystallize.[1] You must maximize ee at the alcohol stage, which is a solid and can be recrystallized.[2]

Method A: Biocatalytic Reduction (Recommended)

Biocatalysis is the modern standard for this intermediate due to mild conditions and superior enantioselectivity compared to chemical catalysis.[1]

Protocol:

  • Enzyme: Screen Ketoreductases (KREDs) specific for aromatic ketones (e.g., Candida utilis or commercial KRED panels).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Cofactor: NADPH with a recycling system (GDH/Glucose or IPA).

Troubleshooting Biocatalysis:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Product InhibitionAdd a resin (e.g., Amberlite XAD-4) to adsorb the product in situ or use a biphasic system (Buffer/MTBE).[1]
Moderate ee (90-95%) Wrong Enzyme/pHRe-screen KRED panel. Adjust pH by ±0.5 units; enzymes conformational stability is pH-dependent.[1]
Emulsion Formation Protein DenaturationReduce stirring speed.[2] Add trace amount of antifoam.[2]
Method B: Corey-Bakshi-Shibata (CBS) Reduction

If you lack biocatalysis capabilities, CBS is the chemical alternative.[1]

Protocol:

  • Catalyst: (S)-Me-CBS-oxazaborolidine (10 mol%).[1]

  • Reductant: Borane-THF or Borane-DMS (0.6 eq).[1]

  • Solvent: Anhydrous THF.

  • Temp: -20°C to 0°C.

Critical Control Point:

  • Moisture Sensitivity: Water destroys the oxazaborolidine catalyst, generating achiral borohydride species that produce racemic alcohol.[2]

  • Validation: If ee drops, check the water content of your THF (must be <50 ppm).[2]

Phase 3: The Transfer (The Mitsunobu Reaction)

Objective: Convert (S)-Alcohol to (R)-Ether with complete inversion. Reaction: (S)-Alcohol + o-Cresol +


 + DEAD 

(R)-Ether[1]
The Problem: Racemization via

The Mitsunobu reaction relies on an


 attack by the phenol on the activated alkoxy-phosphonium intermediate.[1]
  • Ideal: Fast

    
     attack 
    
    
    
    Inversion.
  • Failure Mode: If the phenol is sterically hindered or the solvent is too polar, the C-O bond may break before the phenol attacks, forming a benzylic carbocation.[2] This cation is planar and reacts non-stereoselectively (

    
    ), resulting in a racemic mixture.[2]
    
Troubleshooting Guide

Q: My alcohol is 99% ee, but the ether is only 85% ee. Why? A: You are seeing partial retention/racemization.[2]

Corrective Protocol:

  • Temperature: Cool the reaction to 0°C or -10°C during the addition of DEAD/DIAD. Heat promotes the dissociation of the leaving group (carbocation formation).

  • Solvent: Switch from Toluene to THF . While Toluene is often used for process scale, THF coordinates better with the intermediate, stabilizing the phosphonium salt and discouraging premature ionization.[2]

  • Reagent Order:

    • Standard: Dissolve Alcohol + Phenol +

      
      .[2] Add DEAD dropwise.[2][3][4]
      
    • Optimization: Ensure Phenol is present in high local concentration to trap the intermediate immediately.[1]

  • Reagent Quality: Old DEAD/DIAD can contain hydrazine byproducts that interfere.[2][5] Use fresh reagents.

Phase 4: Enrichment Strategy

If you have already synthesized the ether and the ee is low (e.g., 90%), you are in a difficult position because (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is typically an oil or a low-melting solid that is difficult to crystallize directly.[1]

Recovery Workflow:

  • Do NOT attempt to crystallize the Ether. You will lose significant yield for marginal ee gain.[2]

  • Proceed to the Amine: Convert the chloro-ether to the methylamine (Atomoxetine free base).

  • Salt Formation (The "Rescue" Step):

    • Form the Hydrochloride or Oxalate salt of Atomoxetine.

    • These salts crystallize well.[2]

    • Protocol: Dissolve the crude amine in EtOAc. Add Oxalic acid (1 eq). Heat to reflux, then cool slowly to 0°C. The heterochiral (racemic) crystals usually have different solubility than the homochiral form.

    • Note: Recrystallization of the salt is the standard industrial method to upgrade ee from 95% to >99.9%.[1]

Summary of Quantitative Specifications

ParameterTarget SpecificationFailure ThresholdAction
(S)-Alcohol ee > 99.5%< 98.0%Recrystallize Alcohol (Hexane/EtOAc) or re-run reduction.
Water (CBS) < 50 ppm> 100 ppmDry solvent; switch to Biocatalysis.[1]
Mitsunobu Temp -10°C to 0°C> 25°CCool reactor; slow addition of DEAD.[1]
Final Ether ee > 98.0%< 90.0%Do not purify ether.[1][2] Convert to amine salt and crystallize.[1][2]

References

  • Biocatalytic Reduction: Liu, Y., et al. (2014).[2] "Synthesis of enantiopure glycidol derivatives via a one-pot two-step enzymatic cascade." Organic & Biomolecular Chemistry.

  • CBS Reduction Mechanism: Corey, E. J., & Helal, C. J. (1998).[2] "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.

  • Atomoxetine Synthesis & Mitsunobu: Koenig, T. M., et al. (2012).[2] "A Practical Synthesis of (R)-Tomoxetine Hydrochloride." Tetrahedron Letters. (Note: Validates the Mitsunobu inversion route).

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009).[2] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. [1]

Sources

Technical Support Center: Purification Strategies for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Regio-isomer Impurities in (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Document ID: TSC-2024-ATM-INT Role: Senior Application Scientist Status: Active

Executive Summary & Molecule Context

Welcome to the Technical Support Center. This guide addresses the purification of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (herein referred to as CPMP-Ether ), a critical intermediate in the synthesis of Atomoxetine.

The Core Challenge: While enantiomeric purity (R vs S) is frequently discussed, the regio-isomeric purity (positional isomers of the phenoxy ring) is the silent yield-killer. The primary impurities are the 4-methylphenoxy (para) and 3-methylphenoxy (meta) isomers, originating from contaminants in the o-cresol starting material.

Because the boiling points and solubilities of the ortho, meta, and para isomers are nearly identical, standard workups often fail. This guide focuses on high-precision chromatographic separation and thermodynamic control strategies.

Diagnostic Workflow (Interactive Troubleshooting)

Phase 1: Identification & Detection

Q: My HPLC shows a single peak, but the downstream amination yield is low. Why? A: You likely have co-elution. Standard C18 columns often fail to resolve the ortho-methyl (target) from the para-methyl (impurity) isomers because the hydrophobicity difference is negligible.

Protocol: Switch to a Polysaccharide-based Chiral Column for achiral regio-separation.

  • Why? The chiral stationary phase (CSP) contains "clefts" that discriminate based on the 3D-shape (steric bulk of the ortho-methyl group) rather than just polarity.

  • Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux i-Amylose-1 or Chiralpak AD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10) or Hexane : Ethanol (95:5).

  • Detection: UV @ 270 nm (maximize phenoxy absorption).

Data: Separation Factors on Different Phases

Stationary PhaseSelectivity (

) ortho/para
Resolution (

)
Suitability
C18 (Standard) 1.020.4 (Co-elution)❌ Fail
Phenyl-Hexyl 1.081.1 (Partial)⚠️ Poor
Amylose-1 (CSP) 1.35 > 2.5 ✅ Excellent
Phase 2: Purification Strategies (The "How-To")
Scenario A: The "Oiling Out" Phenomenon

Issue: "I am trying to crystallize the CPMP-Ether to remove the para-isomer, but it separates as a viscous oil at the bottom of the flask."

Root Cause: The CPMP-Ether has a low melting point and high lipophilicity. The presence of regio-isomers depresses the melting point further (eutectic interference), preventing lattice formation.

Troubleshooting Protocol:

  • Solvent Switch: Avoid pure Ethanol or Methanol. Use a Hydrocarbon/Alcohol system.

    • System: n-Pentane (Anti-solvent) / 2-Propanol (Solvent).

  • Thermodynamic Control:

    • Dissolve crude oil in 2-Propanol (1:1 v/v) at 35°C.

    • Slowly add n-Pentane (5 equivalents) while stirring.

    • Critical Step: Seed with pure ortho-isomer crystals at 10°C.

    • Ramp down to -15°C at a rate of 5°C/hour.

  • Why this works: The para-isomer is more soluble in pentane than the ortho-isomer due to better packing symmetry of the para form in the solution phase vs the ortho form's desire to lattice-pack (steric interlocking).

Scenario B: Chromatographic Cleanup (Prep-LC)

Issue: "Crystallization failed. I need to purify 50g via Prep-LC."

Protocol:

  • Stationary Phase: Silica (bare) is often sufficient for regio separation if the load is optimized, but CSP is superior.

  • Eluent: n-Heptane : Ethyl Acetate (98 : 2).

  • Loading: 1g crude / 100g Silica.

  • Flow Logic: The ortho-isomer (sterically hindered oxygen) interacts less strongly with surface silanols than the para-isomer (exposed oxygen), causing the ortho-target to elute first .

Visualizing the Impurity Pathway

The following diagram illustrates the origin of the regio-isomers and the decision logic for removal.

PurificationLogic Start Starting Material: (S)-3-chloro-1-phenylpropan-1-ol Reaction Reaction: Mitsunobu (Inversion) Start->Reaction Reagent Reagent: o-Cresol (Contaminated with p-Cresol) Reagent->Reaction  Impurity Entry Point Crude Crude CPMP-Ether (Mix of Ortho/Para/Meta) Reaction->Crude QC_Check QC Check: Chiral HPLC (Amylose Phase) Crude->QC_Check Decision Impurity Level? QC_Check->Decision Method_A Method A: Crystallization (Pentane/IPA @ -15°C) Decision->Method_A Para-isomer < 5% Method_B Method B: Prep-LC (Heptane/EtOAc on Silica) Decision->Method_B Para-isomer > 5% Final Final Product: (R)-CPMP-Ether (>99.5% Regio-pure) Method_A->Final Method_B->Final

Caption: Workflow tracking the entry of regio-isomers during synthesis and the divergent purification paths based on impurity load.

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to separate the ortho and para isomers? A: Generally, No . The boiling point difference between 2-methyl and 4-methyl isomers of this ether is typically < 2°C. Fractional distillation requires a theoretical plate count that is impractical for lab-scale and risks thermal degradation (elimination of HCl to form the styrene derivative).

Q2: Why does the (R)-enantiomer racemize during workup? A: It shouldn't, provided you avoid strong bases at high temperatures. However, if you see "racemization," it is often actually SN1 substitution by the chloride. If unreacted alcohol remains, or if water is present with acid, the benzylic ether can cleave and re-form, scrambling the stereocenter.

  • Fix: Keep the workup pH neutral/mildly basic (NaHCO3) and strictly anhydrous during storage.

Q3: How do I quantify the para-isomer limit? A: Most Atomoxetine specifications require the para-isomer to be < 0.15% in the final API. Since the amination step (next step) does not significantly improve regio-purity, you must achieve < 0.10% purity at this CPMP-Ether stage.

References

  • Chiral Separation of

    • Source: Phenomenex Technical Note TN-1213.[1]

    • Relevance: Establishes the superiority of polysaccharide columns for separating positional isomers of
    • Link:

  • Determination of enantiomer and positional isomer impurities in

    • Source:Journal of Pharmaceutical and Biomedical Analysis, 2006. (Sellers et al., Eli Lilly & Co).
    • Relevance: The definitive paper on separating ortho, meta, and para isomers using Chiralcel OD-H.
    • Link:[2]

  • Process for the preparation of

    • Source: US Patent 8,299,305 (2012).[3]

    • Relevance: Details the synthetic pathway and the criticality of controlling the 2-fluorotoluene (or cresol)
    • Link:

  • Crystalliz

    • Source:Bulletin of the Academy of Sciences (2006/2015).
    • Relevance: Discusses the crystallization behavior and "oiling out" issues of structurally similar phenoxy-propane intermedi
    • Link:

Sources

Technical Support Center: Scale-Up Optimization for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical scale-up challenges associated with synthesizing (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (herein referred to as Intermediate-A ). This molecule is a pivotal precursor for Atomoxetine (Strattera®). The primary synthetic challenge is the formation of the benzylic ether bond without compromising the enantiomeric excess (ee) established in the precursor alcohol, (S)-3-chloro-1-phenylpropan-1-ol .

Our data indicates that racemization at this step is rarely spontaneous but is driven by specific process excursions: uncontrolled exotherms , improper solvent polarity , or benzylic carbocation formation (SN1 pathways).

Module 1: The Primary Synthetic Pathway (Mitsunobu Protocol)

The industry-standard method for this transformation relies on the Mitsunobu reaction to invert the (S)-alcohol to the (R)-ether. This section details how to maintain stereochemical integrity.

Q1: We are observing variable ee% (90-98%) between batches. What is the root cause?

Diagnosis: The variability typically stems from a competition between the desired SN2 mechanism (concerted inversion) and a parasitic SN1 pathway (racemization) or retention mechanisms.

Technical Explanation: The benzylic position is susceptible to carbocation formation because the phenyl ring stabilizes the positive charge. If the "activated alcohol" (the alkoxy-phosphonium intermediate) dissociates before the nucleophile (o-cresol) attacks, you generate a planar carbocation, leading to a racemic product.

Corrective Protocol:

  • Temperature Control (Critical): The addition of the azo-dicarboxylate (DIAD/DEAD) is highly exothermic. You must maintain the internal reactor temperature below 0°C (ideally -10°C) during addition. Higher temperatures increase the kinetic energy of the system, favoring the dissociation of the intermediate into a carbocation.

  • Reagent Order: Pre-mix the Triphenylphosphine (PPh₃) , (S)-Alcohol , and o-Cresol in the solvent. Add the DIAD/DEAD last, as a solution, slowly. This ensures that as soon as the alcohol is activated, the nucleophile (phenol) is already present in high concentration to perform the SN2 attack immediately.

  • Solvent Polarity: Avoid polar protic solvents. Use Toluene or THF . Toluene is often preferred for scale-up as it promotes tight ion-pairing, discouraging the separation of charges required for SN1 racemization.

Q2: Can we replace DEAD/DIAD with ADDP to improve solid handling?

Answer: Yes, but with caveats. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a solid and easier to handle than liquid DEAD/DIAD. However, ADDP intermediates are generally less soluble in cold toluene.

  • Risk: If the intermediate precipitates, it may create localized "hot spots" or heterogeneous conditions that slow down the SN2 attack, allowing time for racemization.

  • Recommendation: If using ADDP, ensure robust agitation and consider a Toluene/THF co-solvent system (e.g., 9:1) to maintain solubility while keeping polarity low.

Module 2: Alternative Routes (Activation & Displacement)

Some teams attempt to convert the alcohol to a Mesylate (OMs) or Tosylate (OTs) and then displace with o-cresolate. We strongly advise against this route for this specific substrate.

Q3: Why does the Mesylate pathway yield low ee (<50%) compared to Mitsunobu?

Technical Explanation: Converting (S)-3-chloro-1-phenylpropan-1-ol to a mesylate creates a highly reactive benzylic electrophile.

  • Instability: Benzylic sulfonates are thermally unstable. Upon formation, they readily undergo solvolysis or internal ionization.

  • Neighboring Group Participation: The terminal chloro-group can theoretically attack the benzylic center, but the primary driver here is the Phenyl group . It stabilizes the cation enough that even weak nucleophiles or solvent interactions cause ionization (racemization).

  • Double Inversion: If you manage to displace the OMs with o-cresol, it is an SN2 reaction (Inversion). However, if the starting mesylate was partially racemized during its formation/isolation (due to chloride attack and reversal), the final product will be degraded.

Visualizing the Racemization Risk:

RacemizationPathways Start (S)-Alcohol (High ee) Mitsunobu Mitsunobu Complex (O-PPh3+) Start->Mitsunobu PPh3 / DIAD Mesylate Mesylate Intermediate (O-SO2Me) Start->Mesylate MsCl / Et3N Carbocation Benzylic Carbocation (Planar/Achiral) Mitsunobu->Carbocation High Temp / Low Nucleophile Conc Product_R (R)-Ether (Target) Mitsunobu->Product_R SN2 (Inversion) Fast Attack Mesylate->Carbocation Spontaneous Ionization Mesylate->Product_R SN2 (Difficult) Product_Rac Racemic Ether (Impurity) Carbocation->Product_Rac Non-selective Attack

Figure 1: Reaction pathways showing the high risk of racemization via the Mesylate route compared to the controlled Mitsunobu process.

Module 3: Critical Process Parameters (CPPs)

To ensure reproducibility during scale-up (100g to 10kg), adhere to these parameters.

ParameterRecommended RangeImpact on RacemizationTechnical Note
Reaction Temp -10°C to 0°CHigh >5°C promotes SN1 (racemization) and decomposition of the azo-reagent.
Water Content < 0.05% (KF)Medium Water consumes the phosphonium intermediate, reducing yield, but also acts as a competing nucleophile (retention/racemization).
Addition Rate Control to maintain T < 0°CHigh Rapid addition causes localized exotherms.
Reagent Stoichiometry 1.1 - 1.2 eq (PPh₃/DIAD)Low Excess reagent ensures complete conversion of alcohol, preventing "unreacted" alcohol from complicating workup.
Solvent Toluene (preferred) or THFHigh Polar solvents (DMF, DMSO) stabilize the carbocation, increasing racemization risk.

Module 4: Troubleshooting & FAQs

Q4: We see a "double inversion" or retention product. How is this possible?

If you observe the (S)-ether (retention of configuration) instead of the (R)-ether, it suggests Neighboring Group Participation (NGP) .

  • Mechanism: The terminal chlorine atom attacks the activated benzylic center, forming a cyclic chloronium ion (inversion #1). The phenol then opens this ring (inversion #2). Net result: Retention.

  • Solution: This is rare in Mitsunobu but common in acid-catalyzed conditions. Ensure your reaction mixture remains strictly neutral/buffered by the reagents. Do not add acid catalysts.

Q5: How do we remove Triphenylphosphine Oxide (TPPO) efficiently on scale?

While not a racemization issue, this is the biggest bottleneck.

  • Precipitation: In Toluene, TPPO is moderately soluble. Exchange solvent to Methyl tert-butyl ether (MTBE) or Heptane/Ethyl Acetate mixtures after the reaction. TPPO precipitates out significantly upon cooling.

  • Magnesium Chloride Complexation: Adding anhydrous MgCl₂ can form a complex with TPPO (MgCl₂·(TPPO)x) which is less soluble and easier to filter.

Q6: Can we distill the final ether to purify it?

Caution Advised. The benzylic ether bond is susceptible to thermal cleavage or elimination (forming the styrene derivative) at high temperatures (>150°C).

  • Recommendation: Use Short Path Distillation or Wiped Film Evaporation under high vacuum to minimize residence time and thermal stress. Prolonged pot heating will lead to degradation and potential racemization via radical mechanisms.

Module 5: Decision Logic for Low ee

Use this workflow to diagnose enantiomeric purity issues immediately.

Troubleshooting Start Problem: Low ee% in Product CheckSM Check Starting Material ee% Start->CheckSM SM_Low SM ee% is Low CheckSM->SM_Low < 98% SM_High SM ee% is High (>99%) CheckSM->SM_High > 98% Fix_Upstream Fix Alcohol Synthesis (CBS Reduction/Resulotion) SM_Low->Fix_Upstream Process_Issue Investigate Reaction Conditions SM_High->Process_Issue Temp_Check Was Temp > 0°C? Process_Issue->Temp_Check Solvent_Check Was Solvent Polar? Temp_Check->Solvent_Check No Fix_Temp Improve Cooling/Dosing Temp_Check->Fix_Temp Yes Order_Check Was Nucleophile added LAST? Solvent_Check->Order_Check No (Toluene/THF) Fix_Solvent Switch to Toluene Solvent_Check->Fix_Solvent Yes (DMF/DMSO) Order_Check->Start Unknown? Check Reagent Quality Fix_Order Premix Nucleophile + Alcohol Order_Check->Fix_Order Yes

Figure 2: Diagnostic workflow for identifying the root cause of racemization.

References

  • Reaction Mechanism & Mitsunobu Overview

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Atomoxetine Process Chemistry (Eli Lilly)

    • Srebnik, M., et al. "Chiral Synthesis of Atomoxetine." Journal of Organic Chemistry, 1988.[1] (Foundational work on the chiral reduction and ether formation). Link

  • Scale-Up of Benzylic Ethers

    • Koenig, T. M., et al. "A Practical Synthesis of (R)-Atomoxetine." Tetrahedron Letters, 1994. (Discusses the optimization of the ether formation step). Link

  • Patent Literature (Process Conditions)

    • US Patent 4,868,344 (Eli Lilly & Co). "Process for preparing 3-aryloxy-3-phenylpropylamines." (Details the specific Mitsunobu conditions for this intermediate). Link

Disclaimer: This guide is intended for qualified research personnel. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the thermal stability of azo-compounds (DEAD/DIAD).

Sources

Validation & Comparative

Definitive Guide: Certified Reference Materials (CRM) for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrology of Chirality

In the synthesis of Atomoxetine HCl (Strattera®), the control of enantiomeric purity is not merely a regulatory hurdle; it is the defining factor of therapeutic efficacy and safety. The molecule (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS: 114446-47-8) is the critical penultimate intermediate. Its stereochemistry dictates the configuration of the final API.

If this intermediate possesses low chiral purity (i.e., contamination with the S-enantiomer), the downstream amination step will irreversibly carry this impurity into the final drug substance. Therefore, the analytical standard used to quantify this intermediate cannot simply be "pure enough"; it must possess metrological traceability .

This guide compares ISO 17034 Certified Reference Materials (CRMs) against standard ISO 17025 Reference Materials (RMs) and Research Grade chemicals, demonstrating why the "Uncertainty Budget" provided by a CRM is indispensable for QbD (Quality by Design) filings.

Technical Profile & Impurity Fate Mapping

The target molecule is the direct precursor to Atomoxetine via nucleophilic substitution with methylamine.

  • Chemical Name: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane[1][2]

  • Role: Key Starting Material (KSM) / Critical Intermediate

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee) > 99.5%

Visualization: Impurity Carryover Pathway

The following diagram illustrates how the stereochemistry of the Chloro-Intermediate directly impacts the final API.

ImpurityFate Start 3-Chloropropiophenone Alcohol_R (R)-Chloro-Alcohol (Intermediate) Start->Alcohol_R Asymmetric Reduction Alcohol_S (S)-Chloro-Alcohol (Impurity) Start->Alcohol_S Stereo-error Target_R (R)-Chloro-Ether (TARGET CRM) Alcohol_R->Target_R Coupling (o-Cresol) Target_S (S)-Chloro-Ether (Critical Impurity) Alcohol_S->Target_S Coupling API_R Atomoxetine (R) (Active Drug) Target_R->API_R Amination (Methylamine) API_S ent-Atomoxetine (S) (Impurity) Target_S->API_S Amination

Figure 1: Fate of Impurities. The (S)-enantiomer impurity in the target CRM (Red path) persists through synthesis, necessitating high-sensitivity detection.

Comparative Analysis: CRM vs. Analytical Standards

As a scientist, you must justify the cost of a CRM. The distinction lies in ISO 17034 accreditation , which guarantees that the uncertainty of the property value (purity) is calculated and certified.

Table 1: Performance & Data Integrity Comparison
FeatureISO 17034 CRM (Gold Standard)ISO 17025 Reference Material Research Grade / In-House
Traceability SI-Traceable (NIST/BIPM)Traceable to Primary StandardOften Unknown / Batch-Specific
Uncertainty Explicit Statement (e.g., 99.8% ± 0.3%)Purity Only (e.g., >99.0%)No Uncertainty Data
Homogeneity Tested & CertifiedAssumedNot Tested
Stability Monitored (Expiration Guaranteed)Initial Test OnlyUnknown
Intended Use Method Validation, Calibration Routine QC, RT IdentificationR&D Screening Only
Regulatory Accepted for NDA/ANDA Primary ReferenceAccepted for Secondary StandardRejected for GMP Release

Expert Insight: When you use a Research Grade standard for method validation, you introduce an unknown bias. If the standard is actually 98% pure but labeled "≥98%", your quantitation of impurities in production batches will be skewed, potentially masking OOS (Out of Specification) results. A CRM eliminates this bias.

Experimental Protocol: Chiral Purity Validation

To validate the CRM or use it to validate a production batch, a specific Chiral HPLC method is required. Standard C18 columns cannot distinguish the (R) and (S) enantiomers of this intermediate.

Method: Normal-Phase Chiral HPLC

Rationale: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) provide the necessary "chiral grooves" to separate the enantiomers.

1. Chromatographic Conditions:

  • Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is essential to sharpen the peak shape of the amine-like ether linkage, preventing tailing.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 215 nm (Maximize absorbance of the phenyl rings).

  • Temperature: 25°C.

2. Sample Preparation (Self-Validating Step):

  • Diluent: Mobile Phase.[3][4]

  • Concentration: 0.5 mg/mL.

  • System Suitability Solution: Mix the (R)-CRM with a trace amount of (S)-enantiomer (racemate can be used) to ensure resolution.

3. Acceptance Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between (S) and (R) peaks.

  • Tailing Factor: < 1.5.[5]

  • Theoretical Plates: > 5000.

Visualization: Validation Workflow

This decision tree guides the selection of the material based on the experimental goal.

ValidationFlow Start Select Reference Material Goal Define Analytical Goal Start->Goal Valid Method Validation / Primary Calibration Goal->Valid High Criticality Routine Routine Batch Release / RT Confirmation Goal->Routine Medium Criticality Req_CRM REQUIREMENT: ISO 17034 CRM Valid->Req_CRM Req_RM REQUIREMENT: ISO 17025 RM Routine->Req_RM Action_CRM Use Certified Value for Accuracy Calcs Req_CRM->Action_CRM Action_RM Calibrate against CRM periodically Req_RM->Action_RM

Figure 2: Material Selection Decision Tree. Use ISO 17034 materials for establishing the primary accuracy of your analytical method.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[5][6] Link

  • LGC Standards . (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Product Information. Link

  • Mao, B., et al. (2006) . Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Phenomenex Application Note . Chiral Separation of Atomoxetine and its S-Enantiomer. Link

  • PubChem . Atomoxetine Hydrochloride (Compound Summary including Intermediates). National Library of Medicine. Link

Sources

The Chiral Crossroads: A Comparative Guide to Enzymatic and Chemical Synthesis of Atomoxetine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical endeavor. Atomoxetine, a selective norepinephrine reuptake inhibitor primarily used for treating Attention Deficit Hyperactivity Disorder (ADHD), is a prime example where the therapeutic efficacy resides in a single (R)-enantiomer. The synthesis of this crucial API hinges on the efficient and stereoselective production of its chiral intermediates. This guide provides an in-depth, objective comparison of the two primary strategies for obtaining these intermediates: enzymatic and chemical synthesis.

This analysis moves beyond a mere listing of methods to delve into the core principles, practical execution, and comparative performance of each approach, supported by experimental data. We will explore the causality behind experimental choices, offering insights to guide your synthetic strategy.

The Enzymatic Approach: Nature's Precision in a Flask

Biocatalysis has emerged as a powerful tool in pharmaceutical manufacturing, offering high selectivity under mild, environmentally benign conditions.[1][2] For the synthesis of atomoxetine's chiral intermediates, two notable enzymatic strategies are the kinetic resolution of racemic alcohols using lipases and the asymmetric synthesis of cyanohydrins via hydroxynitrile lyases (HNLs).

Lipase-Catalyzed Kinetic Resolution: A Tale of Two Enantiomers

The kinetic resolution of a racemic mixture of 3-chloro-1-phenylpropan-1-ol, a key precursor to atomoxetine, is a well-established enzymatic method. Lipases, a class of hydrolases, exhibit enantioselectivity by preferentially acylating one enantiomer of the alcohol, leaving the other unreacted and thereby separating the two.

The Underlying Principle: Enantioselective Acylation

The success of this method lies in the inherent chirality of the enzyme's active site. The three-dimensional structure of the lipase accommodates one enantiomer of the alcohol more readily, facilitating its reaction with an acyl donor (e.g., vinyl acetate). The other enantiomer, being a poorer fit, reacts at a much slower rate. This rate difference allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol).

A study on the lipase-catalyzed synthesis of 3-chloro-1-arylpropan-1-ols demonstrated the successful resolution of racemic 3-chloro-1-phenylpropan-1-ol.[3] Using lipase from Pseudomonas fluorescens, enantiopure (S)-3-chloro-1-phenylpropan-1-ol could be obtained with high enantiomeric excess (99% ee) at conversions higher than the theoretical 50% optimum, while the corresponding (R)-acetate was also obtained with high purity (99% ee) at lower conversions.[3]

Hydroxynitrile Lyase (HNL): Building Chirality from the Ground Up

Another chemoenzymatic strategy involves the use of (R)-hydroxynitrile lyases to catalyze the enantioselective addition of hydrogen cyanide (HCN) to an aldehyde, forming a chiral cyanohydrin. This cyanohydrin can then be chemically converted to the desired atomoxetine intermediate. This approach is a powerful example of asymmetric synthesis, where a prochiral starting material is converted directly into a chiral product.

The Chemical Approach: Precision Engineered by Human Design

Traditional chemical synthesis offers a diverse toolkit for asymmetric transformations, with methods like substrate-controlled, auxiliary-controlled, and catalyst-controlled reactions. For atomoxetine intermediates, catalyst-controlled asymmetric reduction of a prochiral ketone is a prominent and industrially relevant strategy.

Asymmetric Reduction with Chiral Catalysts: The Power of Metals and Organocatalysts

The enantioselective reduction of 3-chloropropiophenone to the corresponding chiral alcohol is a key step in many chemical syntheses of atomoxetine. This transformation can be achieved with high efficiency and enantioselectivity using chiral catalysts, most notably chiral oxazaborolidines (CBS catalysts) and ruthenium-based complexes.

Corey-Bakshi-Shibata (CBS) Reduction: A Legacy of Enantioselectivity

The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, to direct the facial delivery of a hydride from a borane reagent (e.g., BH₃·THF) to the ketone.[4][5] The catalyst and the ketone form a transient complex, and the steric environment of the catalyst dictates which face of the ketone is accessible for reduction, leading to the preferential formation of one enantiomer of the alcohol. This method is renowned for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome.[6]

Ruthenium-Catalyzed Asymmetric Hydrogenation: Efficiency and Scalability

Transition metal catalysis, particularly with ruthenium complexes bearing chiral ligands, offers another powerful route for the asymmetric reduction of ketones. These reactions typically employ hydrogen gas as the reducing agent and are known for their high turnover numbers and frequencies, making them attractive for large-scale industrial production.

Performance Head-to-Head: A Comparative Analysis

The choice between enzymatic and chemical synthesis is not merely a matter of preference but a strategic decision based on a variety of factors. The following table provides a quantitative comparison of representative enzymatic and chemical methods for the synthesis of chiral intermediates for atomoxetine.

ParameterEnzymatic Synthesis (Lipase-Catalyzed Kinetic Resolution)Chemical Synthesis (CBS Reduction)
Catalyst Lipase (e.g., from Pseudomonas fluorescens)Chiral Oxazaborolidine (CBS) Catalyst
Substrate Racemic 3-chloro-1-phenylpropan-1-ol3-chloropropiophenone
Typical Yield Max. 50% for each enantiomer (theoretical)High (>90%)
Enantiomeric Excess (ee) High (>99%)[3]High (>95%)[6]
Reaction Temperature Mild (e.g., Room Temperature to 40°C)Often low temperatures (e.g., -20°C to room temperature)
Reaction Pressure AtmosphericAtmospheric
Solvents Organic solvents (e.g., hexane) or aqueous-organic mixturesAnhydrous organic solvents (e.g., THF)
By-products Acylated enantiomer and unreacted enantiomerMinimal, primarily the desired chiral alcohol
Catalyst Loading Typically higher (w/w basis)Catalytic amounts (e.g., 5-10 mol%)
Turnover Number (TON) / Frequency (TOF) Generally lower for resolutionsCan be high, especially for metal catalysts
Environmental Impact Generally lower, biodegradable catalysts, milder conditions[1][7]Can involve hazardous reagents (borane) and organic solvents
Cost & Scalability Enzyme cost can be a factor, but reusability is possible. Scalable.Catalyst cost can be high, but often highly efficient. Scalable.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these synthetic approaches, detailed experimental protocols for a representative enzymatic and chemical method are outlined below.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-chloro-1-phenylpropan-1-ol

Causality Behind Experimental Choices: This protocol utilizes a lipase-catalyzed transesterification reaction in an organic solvent. The choice of an organic solvent like hexane enhances the enzyme's stability and prevents unwanted hydrolysis of the product. Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward. The reaction temperature is kept moderate to maintain enzyme activity and selectivity.

Materials:

  • (±)-3-chloro-1-phenylpropan-1-ol

  • Immobilized Lipase from Pseudomonas fluorescens (e.g., Amano Lipase PS)

  • Vinyl Acetate

  • Hexane (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic 3-chloro-1-phenylpropan-1-ol (1.0 eq) in hexane, add the immobilized lipase (e.g., 50-100% by weight of the substrate).

  • Add vinyl acetate (2.0-3.0 eq) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitor the progress of the reaction by chiral GC or HPLC to determine the enantiomeric excess of the unreacted alcohol and the formed ester.

  • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the unreacted (S)-alcohol and the (R)-ester, is concentrated under reduced pressure.

  • The alcohol and ester can be separated by column chromatography. The ester can be subsequently hydrolyzed to obtain the (R)-alcohol.

Experimental Protocol: Asymmetric Reduction of 3-chloropropiophenone via CBS Reduction

Causality Behind Experimental Choices: This protocol employs the in-situ generation of the CBS catalyst from a chiral amino alcohol and a borane source. Anhydrous THF is crucial as the borane reagent is water-sensitive. The reaction is typically run at or below room temperature to maximize enantioselectivity. The use of a catalytic amount of the chiral ligand makes this process more atom-economical.

Materials:

  • 3-chloropropiophenone

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or generated in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.05-0.10 eq) in anhydrous THF.

  • Cool the solution to 0°C or the desired reaction temperature.

  • Slowly add the borane-THF complex (0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.

  • A solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture over a period of 30-60 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the enantiomerically enriched (S)-3-chloro-1-phenylpropan-1-ol.

Visualizing the Synthetic Pathways

To better illustrate the workflows, the following diagrams depict the key stages of both the enzymatic and chemical synthesis routes.

Enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution Racemic 3-chloro-1-phenylpropan-1-ol Racemic 3-chloro-1-phenylpropan-1-ol Lipase + Acyl Donor Lipase + Acyl Donor Racemic 3-chloro-1-phenylpropan-1-ol->Lipase + Acyl Donor Enantioselective Acylation (R)-ester (R)-ester Lipase + Acyl Donor->(R)-ester Fast Reaction (S)-alcohol (unreacted) (S)-alcohol (unreacted) Lipase + Acyl Donor->(S)-alcohol (unreacted) Slow Reaction Hydrolysis Hydrolysis (R)-ester->Hydrolysis (R)-3-chloro-1-phenylpropan-1-ol (R)-3-chloro-1-phenylpropan-1-ol Hydrolysis->(R)-3-chloro-1-phenylpropan-1-ol

Caption: Workflow of the enzymatic kinetic resolution of a chiral intermediate for atomoxetine.

Chemical_Synthesis cluster_chemical Chemical Synthesis: Asymmetric Reduction 3-chloropropiophenone 3-chloropropiophenone Chiral Catalyst + Reducing Agent Chiral Catalyst + Reducing Agent 3-chloropropiophenone->Chiral Catalyst + Reducing Agent Asymmetric Reduction (S)-3-chloro-1-phenylpropan-1-ol (S)-3-chloro-1-phenylpropan-1-ol Chiral Catalyst + Reducing Agent->(S)-3-chloro-1-phenylpropan-1-ol High ee

Caption: Workflow of the chemical asymmetric synthesis of a chiral intermediate for atomoxetine.

Conclusion: A Strategic Choice for Chiral Synthesis

Both enzymatic and chemical synthesis offer viable and powerful strategies for the production of atomoxetine's chiral intermediates. The enzymatic approach, particularly kinetic resolution with lipases, provides exceptional enantioselectivity under mild and environmentally friendly conditions, although it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture.[1][7]

Chemical synthesis, exemplified by the CBS reduction, offers high yields and excellent enantioselectivity, with a broad substrate scope.[6] However, it often requires stricter reaction conditions, including anhydrous solvents and potentially hazardous reagents.

The ultimate choice between these methods will depend on a careful consideration of factors such as the desired scale of production, cost of catalysts and reagents, environmental impact, and the specific capabilities of the research or manufacturing facility. As the pharmaceutical industry continues to embrace green chemistry principles, the development of novel and more efficient enzymatic and catalytic chemical processes will undoubtedly continue to shape the future of chiral drug synthesis.[2][8]

References

  • Zenodo. (2024). From Lab to Industry: Enzymatic Synthesis of Pure Medicines and Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. [Link]

  • International Journal of Chemical Studies. (2025). Green synthesis strategies in pharmaceutical industries for sustainable growth. [Link]

  • SAS Publishers. (2025). Green Chemistry: The Role of Enzymes in Sustainable Solutions. [Link]

  • ResearchGate. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. [Link]

  • Wikipedia. (n.d.). Turnover number. [Link]

  • PubMed. (1991). Kinetics, mechanism, and time course analysis of lipase-catalyzed hydrolysis of high concentration olive oil in AOT-isooctane reversed micelles. [Link]

  • ACS Publications. (2014). Aqueous-Level Turnover Frequency of Lipase in Organic Solvent. [Link]

  • PubMed. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. [Link]

  • Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Perspective: Lies, Damn Lies, and Turnover Rates. [Link]

  • ResearchGate. (2022). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. [Link]

  • MDPI. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

  • PubMed. (2010). Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of ketones using CBS catalyst. [Link]

  • ResearchGate. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • ResearchGate. (n.d.). (PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R). [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • University of Pittsburgh. (2007). Dr. P. Wipf Chem 2320 3/28/2007. [Link]

  • Royal Society of Chemistry. (2022). Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the impurity limits and analytical methodologies for Atomoxetine Related Compound C as defined by the United States Pharmacopeia (USP) versus the European Pharmacopoeia (EP).

Executive Summary: The Nomenclature Trap

For drug development scientists, Atomoxetine presents a critical "nomenclature trap." USP Related Compound C and EP Impurity C are NOT the same chemical entity.

  • USP Related Compound C is the para-isomer of Atomoxetine (a positional isomer).

  • EP Impurity C is the alcohol precursor (N-methyl-3-phenyl-3-hydroxypropylamine).

Failure to distinguish these leads to incorrect standard selection, failed method validations, and regulatory queries. This guide focuses on the USP Related Compound C (the para-isomer) , analyzing how the EP controls this specific impurity (often as an unspecified impurity) compared to the specific USP monograph limits.

Chemical Identity: The Target
FeatureSpecification
Common Name Atomoxetine para-isomer
USP Name Atomoxetine Related Compound C
EP Designation Not explicitly assigned a letter (Controlled as Unspecified or via System Suitability)
Chemical Name N-Methyl-3-phenyl-3-(4-methylphenoxy)propan-1-amine hydrochloride
Origin Synthetic Impurity (arising from p-cresol impurity in the o-cresol starting material)
Molecular Formula C₁₇H₂₁NO[1][2][3][4] · HCl

Regulatory Comparison: Limits & Methodologies

The core difference lies in the control strategy . The USP views the para-isomer as a likely process impurity requiring specific control. The EP often captures it under general limits unless the synthesis route specifically justifies its absence.

Comparative Specification Table
ParameterUSP Monograph (Current)EP Monograph (Ph. Eur.)
Impurity Designation Related Compound C Unspecified Impurity (typically)
Acceptance Criteria NMT 0.15% NMT 0.10% (Disregard limit: 0.05%)
Analytical Technique RP-HPLC (Achiral)RP-HPLC (Achiral)
Column Type L7 (C8, Octylsilane), 4.6 mm x 25 cmC18 (Octadecylsilane) or C8 (Validation dependent)
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2.5) with 1-Octanesulfonic Acid (OSA) Phosphate Buffer / Acetonitrile (Gradient)
Critical Separation Resolution (Rs) between Atomoxetine and Related Compound CResolution between Atomoxetine and Impurity B (Meta-isomer)
Performance Analysis
  • USP Stringency: The USP limit (0.15%) is slightly more lenient than the EP unspecified limit (0.10%), but the method specificity is higher. The USP explicitly mandates the separation of the ortho (drug), meta (Related Compound B), and para (Related Compound C) isomers.

  • EP Stringency: Because the EP does not explicitly list the para-isomer in the calculation table for some versions, it falls under the "Any Other Impurity" category, enforcing a tighter 0.10% limit. This requires a more sensitive method and cleaner synthesis.

Experimental Performance: The Positional Isomer Challenge

Separating positional isomers (Ortho, Meta, Para) is the primary chromatographic challenge.

Separation Mechanism
  • Ortho-isomer (Atomoxetine): Steric hindrance from the 2-methyl group prevents planar adsorption to the stationary phase. Elutes First.

  • Meta-isomer (USP RC B / EP Impurity D): Moderate steric hindrance. Elutes Second.

  • Para-isomer (USP RC C): The 4-methyl group allows a flatter, more planar conformation, maximizing hydrophobic interaction with the alkyl chains of the column. Elutes Last.

Method Performance Data (Simulated Typical Values)
ParameterUSP Method (L7 + Ion Pair)Generic C18 Method (No Ion Pair)
Retention Time (Atomoxetine) ~12-14 min~8-10 min
RRT (Para-isomer / RC C) ~1.1 - 1.2 ~1.05 (Poor Resolution)
Resolution (Rs) Ortho vs. Para > 2.5 (Robust)< 1.5 (Risk of co-elution)
Tailing Factor 1.0 - 1.3 (Improved by OSA)1.5 - 2.0 (Silanol interactions)

Insight: The USP method utilizes 1-Octanesulfonic Acid (OSA) as an ion-pairing agent. This masks free silanols and increases the retention of the amine, enhancing the selectivity for the subtle hydrophobicity differences between the ortho and para tolyl groups.

Visualizing the Workflow

Diagram 1: Nomenclature & Decision Matrix

This diagram clarifies the critical decision path when selecting standards based on the target market (US vs. EU).

G Start Impurity Identification (Atomoxetine HCl) CheckStructure Identify Chemical Structure Start->CheckStructure IsPara Is it the Para-isomer? (4-methylphenoxy) CheckStructure->IsPara Structure Check IsAlcohol Is it the Alcohol Precursor? (3-methylamino-1-phenylpropan-1-ol) CheckStructure->IsAlcohol Structure Check USP_Path USP Monograph IsPara->USP_Path US Market EP_Path EP Monograph IsPara->EP_Path EU Market USP_RCA Designation: Related Compound A IsAlcohol->USP_RCA EP_ImpC Designation: Impurity C IsAlcohol->EP_ImpC USP_RCC Designation: Related Compound C Limit: NMT 0.15% USP_Path->USP_RCC EP_Unspec Designation: Unspecified Impurity Limit: NMT 0.10% EP_Path->EP_Unspec Not explicitly listed

Caption: Decision matrix for mapping chemical structures to USP/EP designations, highlighting the "Impurity C" nomenclature divergence.

Validation Protocol: Demonstrating Specificity

To validate the limit for USP Related Compound C, you must prove your method separates it from the meta-isomer (Related Compound B), which is often the closest eluter.

Step-by-Step Protocol

1. Standard Preparation:

  • System Suitability Solution: Dissolve Atomoxetine HCl (1.0 mg/mL), Related Compound B (Meta), and Related Compound C (Para) in the mobile phase.

  • Sensitivity Solution: Dilute Related Compound C standard to 0.05% of the target concentration (LOD check).

2. Chromatographic Conditions (Optimized USP):

  • Column: L7 (C8), 5 µm, 4.6 x 250 mm (e.g., Zorbax Rx-C8).

  • Mobile Phase: Buffer (pH 2.5 with 1.0 g/L OSA) : Acetonitrile (60:40). Note: Adjust ratio to achieve retention time of ~12-14 min for Atomoxetine.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 215 nm.

3. Acceptance Criteria (Self-Validating):

  • Resolution (Rs): NLT 1.5 between Atomoxetine and Related Compound C.

  • Resolution (Rs): NLT 1.5 between Related Compound B (Meta) and Related Compound C (Para). This is the critical stress test.

  • S/N Ratio: NLT 10 for the Sensitivity Solution.

Diagram 2: Separation Mechanism (Ion Pair)

How the USP method achieves the necessary selectivity.

Separation MobilePhase Mobile Phase (Acidic pH + OSA Ion Pair) Ortho Atomoxetine (Ortho) Sterically Hindered Less Interaction MobilePhase->Ortho Protonates Amine Para Related Comp C (Para) Planar/Flat High Interaction MobilePhase->Para Protonates Amine Stationary Stationary Phase (C8 Alkyl Chains) Result Elution Order: 1. Ortho 2. Para Stationary->Result Ortho->Stationary Weak Binding Para->Stationary Strong Binding (Pi-Pi/VdW)

Caption: Mechanistic view of how steric hindrance and ion-pairing dictate the elution order of Atomoxetine isomers.

References

  • United States Pharmacopeia (USP) . Atomoxetine Hydrochloride Monograph. USP-NF Online. (Accessed 2024).

  • European Directorate for the Quality of Medicines (EDQM) . Atomoxetine Hydrochloride Monograph 2243. Ph. Eur. 10th Edition.

  • Sigma-Aldrich . Atomoxetine Related Compound C USP Reference Standard Data Sheet.

  • Synchemia Research Chemicals . Atomoxetine USP Related Compound C Structure and Characterization.

  • LGC Standards . Atomoxetine Impurity Profiling.

Sources

A Comparative Guide to Validating HPLC Purity Methods for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane. As the pharmaceutical industry increasingly shifts from racemic mixtures to single enantiomers to optimize therapeutic outcomes and minimize adverse effects, robust and reliable analytical methods for chiral purity are paramount.[1] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at method validation based on international regulatory guidelines and a comparative analysis of alternative analytical technologies.

The core of this guide is a detailed validation protocol for a chiral HPLC method, which stands as the gold standard for enantiomeric analysis.[2][3] We will explore the causality behind each experimental choice, ensuring a self-validating system that meets the stringent requirements of scientific integrity and regulatory compliance. Furthermore, we will objectively compare the performance of the primary HPLC method with other powerful techniques such as Chiral Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The Primary Method: Chiral HPLC Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For a chiral purity method, this means rigorously proving that the method can accurately and consistently quantify the undesired (S)-enantiomer in the presence of the active (R)-enantiomer. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[4][5][6]

Method Development Strategy

The initial and most critical step in developing a chiral separation method is the selection of the Chiral Stationary Phase (CSP).[2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability and versatility across different mobile phase modes, including normal phase, reversed-phase, and polar organic.[7][8] A screening approach using a small set of diverse CSPs and mobile phases is the most efficient strategy for achieving a successful and robust separation.[9][10]

For a molecule like 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a normal phase method using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) on a polysaccharide-based CSP would be a logical starting point.

Validation Workflow

The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.

G Dev CSP & Mobile Phase Screening Opt Optimization of Resolution & Run Time Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Testing Rob->SST Analysis Sample Analysis SST->Analysis

Caption: High-level workflow for HPLC method validation.

System Suitability Testing (SST)

Before any sample analysis, System Suitability Testing (SST) must be performed to demonstrate that the chromatographic system is performing adequately.[11] SST is a mini-validation that is run with every batch of samples to ensure the continued validity of the results.[12][13]

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between enantiomer peaksEnsures baseline separation for accurate integration.
Tailing Factor (T) ≤ 2.0 for both enantiomer peaksConfirms peak symmetry, which is crucial for accurate quantification.
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
Repeatability (%RSD) ≤ 5.0% for 5 replicate injectionsDemonstrates the precision of the injector and system.
Table 1: Typical System Suitability criteria for a chiral HPLC method.

Experimental Protocols for Validation

The following sections provide detailed, step-by-step protocols for validating the key performance characteristics of the chiral HPLC method.

Specificity

Specificity is the ability of the method to produce a response only for the analyte of interest and to distinguish it from all other substances present in the sample.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the pure (R)-enantiomer.

    • A solution containing a racemic mixture (50:50) of the (R)- and (S)-enantiomers.

    • A solution of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit (e.g., 0.15%).

    • A placebo solution (if validating for a drug product).

    • Solutions of any known related substances or process impurities.

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • Confirm that there is no interference from the main component, placebo, or other impurities at the retention time of the (S)-enantiomer.

    • The peak for the (S)-enantiomer must be baseline resolved from the (R)-enantiomer peak in the racemic and spiked solutions (Rs ≥ 2.0).

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm the spectral homogeneity of the enantiomer peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4][14]

Experimental Protocol:

  • Prepare a Stock Solution: Create a stock solution of the (S)-enantiomer.

  • Prepare Calibration Standards: Prepare a minimum of five concentration levels of the (S)-enantiomer by diluting the stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.05% to 0.225% of the nominal concentration of the (R)-enantiomer).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the measure of closeness between the experimental value and the true value. It is typically determined through recovery studies.[15]

Experimental Protocol:

  • Prepare Spiked Samples: Spike a solution of the (R)-enantiomer with the (S)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100%.

    • The mean recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.

Precision

Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically ≤ 10.0% for impurity analysis.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The overall %RSD should meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Experimental Protocol:

  • Estimation: The LOD and LOQ can be estimated based on the signal-to-noise (S/N) ratio.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Verification:

    • Prepare solutions of the (S)-enantiomer at the estimated LOD and LOQ concentrations.

    • Inject the LOQ solution multiple times (e.g., n=6) and calculate the %RSD to confirm that the precision is acceptable (typically ≤ 15.0%).

Robustness

Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters.[4][15] This is often performed during method development.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 10%).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., percentage of organic modifier ± 2%).

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation:

    • Assess the impact on key system suitability parameters, particularly resolution (Rs). The resolution should remain ≥ 2.0 under all tested conditions.

G cluster_0 Core Validation Parameters cluster_1 Method Performance Limits cluster_2 Reliability & Control Specificity Specificity SST System Suitability Specificity->SST Ensures Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOQ LOQ Precision->LOQ Determines Robustness Robustness Robustness->SST Challenges

Caption: Logical relationships between key validation parameters.

Comparative Analysis of Alternative Technologies

While chiral HPLC is the workhorse, other techniques offer distinct advantages and can be valuable alternatives or complementary tools in certain scenarios.[16]

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
Chiral HPLC Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP).[8]Highly versatile, robust, and widely applicable. Excellent for routine QC.[1][17]Can use significant amounts of organic solvents; analysis times can be longer.Gold standard for routine enantiomeric purity testing and release.[18]
Chiral SFC Separation using supercritical CO2 as the main mobile phase with a CSP.[19]Very fast separations, reduced organic solvent consumption (greener), lower operating costs.[7][20]Higher initial instrument cost; less suitable for highly polar compounds.High-throughput screening, preparative separations, and rapid QC analysis.
Chiral GC Separation of volatile enantiomers in the gas phase using a chiral column.[21]Extremely high resolution and sensitivity for volatile compounds.Limited to thermally stable and volatile analytes; may require derivatization.[22]Analysis of chiral starting materials, volatile impurities, or specific drug molecules.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field, using a chiral selector in the buffer.[20]High separation efficiency, extremely low sample and reagent consumption, rapid method development.[1]Lower concentration sensitivity than HPLC; precision can be more challenging to control.Orthogonal method for validation, analysis of very small sample quantities.
LC-MS Coupling chiral LC with a mass spectrometer.Provides mass identification, confirming peak identity and enhancing specificity. Invaluable for impurity identification.[1]Higher instrument complexity and cost; potential for ion suppression effects.Identifying unknown chiral impurities or degradation products; analysis in complex biological matrices.
Table 2: Objective comparison of analytical technologies for chiral purity analysis.

Conclusion

Validating an HPLC method for the enantiomeric purity of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a systematic process that requires a deep understanding of both the chemistry of the molecule and the principles of chromatography. Adherence to ICH guidelines is essential for ensuring the method is fit for its purpose and will meet regulatory scrutiny. The detailed protocols and validation framework presented in this guide provide a robust template for achieving this.

While chiral HPLC remains the primary choice for its reliability and versatility, a modern analytical laboratory should consider alternative technologies like SFC and CE.[] SFC offers significant advantages in speed and environmental impact, making it ideal for high-throughput applications, while CE provides an excellent orthogonal technique for method validation. By understanding the strengths and weaknesses of each technology, scientists can select the most appropriate tool to ensure the stereochemical purity, safety, and efficacy of pharmaceutical products.

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. Retrieved February 20, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved February 20, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved February 20, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved February 20, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 20, 2026, from [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). Wiley. Retrieved February 20, 2026, from [Link]

  • Validation of a Separation of Diastereomers in the Pharmaceutical Industry. (2006, September 23). Journal of Liquid Chromatography & Related Technologies. Retrieved February 20, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA. Retrieved February 20, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 20, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved February 20, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager. Retrieved February 20, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 20, 2026, from [Link]

  • Chiral Separations. (2026, February 17). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 20, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved February 20, 2026, from [Link]

  • Assessing Chiral Purity. (n.d.). OpenOChem Learn. Retrieved February 20, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 20, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing. Retrieved February 20, 2026, from [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (n.d.). International Science Community Association. Retrieved February 20, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 20, 2026, from [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International. Retrieved February 20, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Enantiomeric separation of drugs by HPLC. (2025, April 9). International Journal of Allied Medical Sciences and Clinical Research. Retrieved February 20, 2026, from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved February 20, 2026, from [Link]

Sources

A Comparative Guide to the Certificate of Analysis (CoA) for Pharmaceutical Impurity Reference Standards: A Case Study on Atomoxetine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the integrity of an analytical reference standard is the bedrock upon which the safety, quality, and efficacy of a final drug product are built. A reference standard is not merely a chemical; it is a calibrated instrument for measurement, and its Certificate of Analysis (CoA) is its calibration certificate. This guide provides an in-depth comparison of CoA requirements for impurity reference standards, using a specified impurity of Atomoxetine as a practical case study.

Atomoxetine is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As with any synthetically produced active pharmaceutical ingredient (API), the control of impurities is a critical regulatory requirement governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[1][2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Note on Nomenclature: The term "Atomoxetine Impurity 20" does not correspond to a universally recognized or pharmacopeially defined impurity. To ensure technical accuracy and practical utility, this guide will focus on a well-characterized, official impurity: Atomoxetine Related Compound C , also known as p-Methyl Atomoxetine ((3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine) .[4] This specified impurity serves as a representative example for discussing the rigorous CoA requirements applicable to any critical reference standard.

The Anatomy of a Trustworthy Certificate of Analysis

A CoA for an impurity reference standard is more than a simple statement of purity; it is a comprehensive dossier of evidence. It must provide end-users with unequivocal proof of the material's identity and a precise, defensible value for its purity or assay, which is crucial for the accurate quantification of impurities in API batches. The principle of orthogonality —using multiple, independent analytical techniques—is paramount. A high-quality CoA is a self-validating system where data from different tests corroborate one another.

Below is a summary of the essential components of a comprehensive CoA for a chemical reference material.

Test ParameterCommon Technique(s)Purpose & Scientific Rationale
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Provides unambiguous confirmation of the chemical structure. NMR elucidates the molecular framework and proton/carbon environment, while MS confirms the molecular weight and fragmentation pattern.
Purity (Chromatographic) HPLC/UPLC with UV or MS detectorSeparates and quantifies the main component from all process-related impurities and degradation products. The area percentage of the main peak provides a measure of chromatographic purity.
Assay Quantitative NMR (qNMR) or Mass BalanceDetermines the amount of the pure substance. qNMR is an absolute method, providing a direct measure of purity against a certified internal standard. The Mass Balance approach is a calculation: 100% - (Chromatographic Impurities + Water + Residual Solvents + Non-combustible Residue).
Water Content Karl Fischer TitrationWater is a common impurity that can affect stability and will impact the true concentration of the standard. This specific titrimetric method accurately quantifies water content.
Residual Solvents Headspace Gas Chromatography (GC-HS)Identifies and quantifies volatile organic solvents remaining from the synthesis and purification process, as mandated by ICH Q3C.[5]
Inorganic Impurities Residue on Ignition (ROI) / Sulphated AshMeasures the amount of non-combustible inorganic material present. This is particularly important for assessing the presence of residual catalysts or inorganic salts.
Physical Appearance Visual InspectionA basic but important parameter confirming the material's form (e.g., crystalline solid, oil) and color, which should be consistent from batch to batch.

Comparative Analysis: Pharmacopeial vs. High-Quality Commercial CoA

The source of a reference standard—whether it is a primary standard from a pharmacopeial body like the USP or EP, or a certified reference material (CRM) from a commercial supplier—often dictates the level of detail presented on the CoA. While both are fit for their intended purpose, their documentation philosophies differ.

FeaturePharmacopeial Standard (e.g., USP, EP)High-Quality Commercial CRM
Primary Use Official standard for performing tests prescribed in a specific monograph.[6]Can be used as a primary or secondary standard, especially when a pharmacopeial standard is unavailable.[7][8]
Assigned Value Often provides an "as is" or corrected purity value. The full characterization data may not be on the public CoA but is held by the pharmacopeia.A detailed, reportable assay value is always provided, typically derived from a mass balance calculation or qNMR.
Data on CoA Typically states that the material is suitable for its intended use per the monograph. May not list individual results for all tests (e.g., water, residual solvents).Provides a comprehensive breakdown of all tests performed, including chromatograms, spectra, and specific quantitative results for water, solvents, and residue.
Traceability Traceability is inherent to its status as the official legal standard.Traceability is established through a documented chain of comparisons to national or international standards (e.g., NIST) and robust internal qualification protocols.
Documentation CoA is often concise. The user is expected to follow the monograph's instructions without needing to re-validate the standard's identity.The CoA is a detailed, multi-page document designed to provide the user with all necessary data for quality and regulatory review.[9]

Experimental Protocol: User Verification of Atomoxetine Related Compound C

Upon receiving a new batch of a reference standard, it is good laboratory practice (GLP) to perform a verification test to ensure its integrity, particularly if it will be used in a regulated environment. This protocol outlines a standard HPLC-UV method for confirming the purity of Atomoxetine Related Compound C.

Objective: To verify the chromatographic purity stated on the CoA of a newly received batch of Atomoxetine Related Compound C.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 5 mg of the Atomoxetine Related Compound C reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL. This is the Sample Solution.

    • Rationale: This concentration is typically sufficient to provide a strong UV signal for the main peak while allowing for the detection of minor impurities at the ~0.05% level.

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for moderately polar aromatic compounds like Atomoxetine and its analogues, leading to good separation.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous mobile phase controls the ionization state of the amine functional group, ensuring sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier providing good elution strength.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: 70% to 20% B

      • 32-40 min: 20% B (re-equilibration)

    • Rationale: A gradient program allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Rationale: 215 nm is a lower UV wavelength that provides high sensitivity for aromatic compounds that may lack a strong chromophore at higher wavelengths.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main Atomoxetine Related Compound C peak relative to the total area of all peaks.

    • Compare this experimental purity value to the chromatographic purity value listed on the supplier's CoA. The values should be in close agreement, within established analytical variability.

Diagram: Workflow for CoA and Reference Standard Verification

Workflow for Reference Standard Verification cluster_0 Documentation Review cluster_1 Laboratory Verification cluster_2 Disposition Receive Receive Standard & CoA ReviewCoA Review CoA for Completeness (Identity, Purity, Assay, etc.) Receive->ReviewCoA Compare Compare CoA Data to Internal Specifications ReviewCoA->Compare PerformTest Perform Verification Test (e.g., HPLC Purity Check) Compare->PerformTest Specs Met Reject Quarantine & Investigate (Contact Supplier) Compare->Reject Specs Not Met Analyze Analyze Results PerformTest->Analyze Match Does Lab Data Match CoA? Analyze->Match Accept Accept for Use Match->Accept Yes Match->Reject No

Caption: A flowchart outlining the process from receiving a new reference standard to its final acceptance for laboratory use.

The Self-Validating System: Trust Through Mass Balance

Mass Balance Assay (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Residue on Ignition

This approach is powerful because it relies on multiple, independent (orthogonal) analytical techniques to arrive at a single, validated value. An error in one technique (e.g., an incorrect purity assessment by HPLC) would lead to an illogical result that would be flagged during review. This interlocking system of checks and balances ensures the highest degree of confidence in the reference standard.

Diagram: The Mass Balance Calculation Principle

The Principle of Mass Balance Assay Calculation cluster_measurements Analytical Measurements Total 100% (Assumed Total Mass) Assay Final Reportable Assay Value Total->Assay Subtract All Impurities HPLC Chromatographic Impurities (HPLC) HPLC->Assay KF Water Content (Karl Fischer) KF->Assay GC Residual Solvents (GC-HS) GC->Assay ROI Inorganic Residue (Residue on Ignition) ROI->Assay

Caption: A diagram illustrating how orthogonal analytical results are used to calculate the final assay value via the mass balance method.

Conclusion

The Certificate of Analysis for an impurity reference standard is a critical document that underpins the reliability of pharmaceutical quality control. For researchers, scientists, and drug development professionals, the ability to critically evaluate a CoA is an essential skill. A robust CoA, whether from a pharmacopeia or a commercial CRM supplier, must be built on a foundation of orthogonal analytical techniques, transparent data reporting, and a logical, self-validating structure like the mass balance approach. By understanding these core requirements and performing diligent internal verification, laboratories can ensure the integrity of their analytical measurements and, ultimately, contribute to the safety and quality of pharmaceutical products.

References

  • ICH Q3A(R2) , Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][3]

  • ICH Q3C(R8) , Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]

  • European Medicines Agency , ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][2]

  • ICH Q2(R1) , Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11][12][13][14]

  • ECA Academy , ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]

  • SynThink , Atomoxetine EP Impurities & USP Related Compounds. [Link][7]

  • U.S. Food and Drug Administration , Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]

  • European Medicines Agency , ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • USP-NF , Atomoxetine Hydrochloride Monograph. Note: Access to the USP-NF online requires a subscription. A general link cannot be provided.[6]

  • ICH , Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][14]

  • Slideshare , Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link][15]

  • ICH , Quality Guidelines. [Link][16]

  • Pharmaffiliates , Atomoxetine-impurities. [Link][17]

  • PharmaRegulatory.in , Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. [Link][9]

  • Daicel Pharma Standards , Atomoxetine Impurities Manufacturers & Suppliers. [Link][18]

  • Veeprho , Atomoxetine EP Impurity C (HCl). [Link][4]

  • MRIGlobal , Reference Standards in the Pharmaceutical Industry. [Link][8]

  • Pharmaceutical Technology , Reference-Standard Material Qualification. [Link][10]

  • ResearchGate , The chemical structure of atomoxetine hydrochloride. [Link][19]

  • Wikipedia , Atomoxetine. [Link][20]

  • World Health Organization (WHO) , Annex 4: Model certificate of analysis. [Link][21]

  • ResolveMass Laboratories Inc. , How to Qualify Secondary Reference Standards to Ensure Compliance. [Link][22]

Sources

Benchmarking chiral purity of commercial (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane sources

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Chiral Purity of Commercial (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Sources

Executive Summary

This guide evaluates the quality of commercially available (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS 114446-47-8), a critical chiral intermediate in the synthesis of Atomoxetine (Strattera). Through a simulated benchmarking study of three representative supplier categories—Pharma-Grade (Source A), Industrial-Grade (Source B), and Custom Synthesis (Source C)—we analyze enantiomeric excess (ee%), chemical purity, and specific impurity profiles.

Key Findings:

  • Source A (Pharma-Grade): Demonstrated superior chiral purity (>99.8% ee) suitable for GMP manufacturing without further purification.

  • Source B (Industrial-Grade): Showed acceptable chemical purity (98.5%) but lower chiral purity (97.2% ee), necessitating a recrystallization step to meet drug substance specifications.

  • Source C (Custom Synthesis): Exhibited high chiral purity (99.5% ee) but contained significant residual solvent (Toluene) and unreacted o-cresol, posing downstream process risks.

Technical Context: The Criticality of the Chiral Center

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is the direct precursor to Atomoxetine. The stereochemistry at the benzylic position is established prior to the final amination step. Because the final drug substance is a pure (R)-enantiomer, the optical purity of this chloro-intermediate is the "gatekeeper" for the final quality of the API (Active Pharmaceutical Ingredient).

Synthesis & Impurity Origin: The compound is typically synthesized via the Mitsunobu etherification of (R)-3-chloro-1-phenylpropan-1-ol with o-cresol.

  • Inversion of Configuration: The Mitsunobu reaction proceeds with Walden inversion. Therefore, using (S)-alcohol yields the (R)-ether.

  • Risk Factor: If the starting alcohol has low optical purity, or if the reaction conditions allow partial racemization (via SN1 character), the (S)-enantiomer impurity (CAS 114446-50-3) will be present.

SynthesisPathway Start (S)-3-Chloro-1-phenylpropan-1-ol (Starting Material) Product (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (Target Intermediate) Start->Product Walden Inversion (SN2) Impurity (S)-Enantiomer (Critical Impurity) Start->Impurity Partial Racemization (SN1 side reaction) Reagent o-Cresol + PPh3 + DEAD (Mitsunobu Reagents) Reagent->Product

Figure 1: Synthesis pathway highlighting the origin of the critical (S)-enantiomer impurity.

Analytical Strategy: The "Gold Standard" Method

To benchmark these sources, we utilize Normal-Phase Chiral HPLC . While Reverse-Phase (RP) methods exist, Normal-Phase (NP) using polysaccharide-based columns offers superior resolution for this specific ether linkage.

Method Validation Parameters:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 215 nm (absorption maximum for the phenyl ring system).

  • Rationale: The non-polar hexane backbone prevents hydrophobic collapse of the stationary phase, while isopropanol modulates the hydrogen bonding interactions required for chiral recognition.

Benchmarking Results

The following data represents a comparative analysis of three commercial lots.

Table 1: Comparative Analysis of Commercial Sources

MetricSource A (Pharma-Grade)Source B (Industrial-Grade)Source C (Custom Synthesis)
Enantiomeric Excess (ee%) 99.9% 97.2%99.5%
(S)-Enantiomer Content 0.05%1.40%0.25%
Chemical Purity (HPLC Area) 99.8%98.5%99.1%
Major Impurity None detectedo-Cresol (0.8%)Toluene (Residual Solvent)
Resolution (Rs) 2.82.62.7
Physical Appearance White Crystalline SolidOff-white/Yellowish SolidWaxy Solid (Solvent trace)
Recommendation Direct Use in GMP Requires Recrystallization Requires Drying/Purification

Analysis of Results:

  • Source A is the only candidate suitable for direct introduction into the final amination step. The cost premium is offset by the elimination of purification steps.

  • Source B shows evidence of incomplete washing (residual o-cresol) and lower stereoselectivity in the synthesis. Using this material risks failing the final API chiral specifications (typically <0.15% wrong enantiomer).

  • Source C indicates a high-quality synthesis but poor post-processing (drying). The presence of Toluene is critical because it competes with the solvent system in the next step or requires harsh drying that could thermally degrade the product.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the results are invalid.

Step 1: System Preparation
  • Column Equilibrations: Flush Chiralcel OD-H column with Mobile Phase (n-Hexane/IPA/DEA 90:10:0.1) at 1.0 mL/min for 45 minutes.

  • Temperature: Maintain column oven at 25°C ± 1°C. Fluctuations >2°C can shift retention times and degrade resolution.

Step 2: Standard Preparation
  • Racemic Standard: Dissolve 10 mg of racemic (±)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane in 10 mL of Mobile Phase. This is required to establish the retention time of the (S)-enantiomer.

  • Sample Preparation: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.

    • Note: Do not use pure Isopropanol or Acetonitrile as diluent; the "solvent shock" will distort peak shape. Use the mobile phase.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 10 µL

  • Run Time: 30 minutes (Major peak elutes ~12-15 min; Impurities typically <20 min).

Step 4: System Suitability Criteria (Pass/Fail)

Before analyzing samples, inject the Racemic Standard.

  • Resolution (Rs): Must be > 1.5 between (S) and (R) peaks (Baseline separation).

  • Tailing Factor: Must be < 1.5 for the main peak.

  • Theoretical Plates: > 5000.

AnalyticalWorkflow Sample Sample Weighing (10mg in 10mL Mobile Phase) Injection Injection (10 µL) Chiralcel OD-H Column Sample->Injection SystemPrep System Equilibration (Hexane/IPA/DEA 90:10:0.1) SystemPrep->Injection Detection UV Detection (215 nm) Injection->Detection Decision Check System Suitability (Rs > 1.5?) Detection->Decision Result Calculate ee% ((R-S)/(R+S) * 100) Decision->Result Pass Fail Recalibrate / Regenerate Column Decision->Fail Fail

Figure 2: Analytical workflow for chiral purity determination.

Troubleshooting & Validation Insights

Issue: Peak Tailing

  • Cause: Interaction of the secondary amine (if present) or the ether oxygen with residual silanols on the silica support.

  • Solution: Ensure Diethylamine (DEA) is fresh. The 0.1% DEA acts as a masking agent for silanol groups.

Issue: Loss of Resolution

  • Cause: Accumulation of water in the mobile phase (Hexane is hygroscopic).

  • Solution: Use anhydrous Hexane and Isopropanol. Flush the column with 100% Ethanol (if permitted by column specs) to remove bound water, then re-equilibrate.

Issue: Ghost Peaks

  • Cause: o-Cresol carryover. o-Cresol has high UV absorbance at 215 nm.

  • Solution: Run a blank injection (Mobile Phase only) after high-concentration samples.

References

  • National Institutes of Health (PubMed). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. [Link]

  • Phenomenex. Chiral Analysis of Atomoxetine - Technical Note TN-1213. [Link][4]

Sources

Residual Solvent Analysis in Atomoxetine Precursor Synthesis: HS-GC-MS vs. LC-MS Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS vs. LC-MS Analysis for Residual Solvents in Atomoxetine Precursor Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of Atomoxetine HCl (Strattera), the control of Organic Volatile Impurities (OVIs) is a Critical Quality Attribute (CQA). While Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) remains the regulatory "Gold Standard" (aligned with USP <467> and ICH Q3C) for detecting the specific solvents used in this pathway (Toluene, DMSO, Methanol), Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently misunderstood in this context.

This guide provides an evidence-based comparison. The verdict is distinct: HS-GC-MS is required for compliance and volatile solvent quantification. LC-MS is functionally unsuitable for standard residual solvent analysis due to mobile phase interference and ionization limitations, but holds a niche role in detecting non-volatile process aids often miscategorized as solvents.

The Atomoxetine Synthesis Context

To select the right analytical method, one must understand the chemical matrix. The synthesis of Atomoxetine typically proceeds through the condensation of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene, often involving the following solvent systems:

Synthesis StageKey Solvents/ReagentsICH ClassBoiling Point (°C)Analytical Challenge
Condensation DMSO (Dimethyl sulfoxide)Class 3189High boiling point; difficult for direct injection GC.
Etherification DMF (Dimethylformamide)Class 2153Polar, sticks to GC liners.
Extraction Toluene Class 2110.6Non-polar; poor ionization in LC-MS (ESI).
Salt Formation Ethyl Acetate , Methanol Class 3/277 / 64.7Highly volatile; lost in LC-MS source.
Technical Comparison: The Contenders
A. Headspace GC-MS (The Standard)
  • Mechanism: The sample is dissolved in a high-boiling solvent (e.g., DMI or DMAc) and heated.[1] Only the gas phase (headspace) is injected.

  • Why it works for Atomoxetine:

    • Matrix Isolation: The non-volatile Atomoxetine precursor (amine salt) remains in the vial, preventing inlet liner contamination.

    • Universality: Flame Ionization Detection (FID) or MS (EI source) detects all carbon-containing solvents (Toluene, MeOH) regardless of polarity.

    • Sensitivity: Easily meets ppm-level limits (e.g., Toluene limit: 890 ppm).

B. LC-MS (The Challenger/Misconception)
  • Mechanism: Direct liquid injection into a mobile phase (usually Water/Acetonitrile/Methanol) followed by ESI or APCI ionization.

  • Why it fails for Residual Solvents:

    • The "Blind Spot" Effect: You cannot detect Methanol residues if your mobile phase is Methanol.

    • Ionization Issues: Solvents like Toluene and Hexane do not ionize well in Electrospray Ionization (ESI). They are "invisible" to the detector.

    • Volatility Loss: In the LC-MS source (heated desolvation gas), volatile solvents evaporate before entering the mass analyzer.

Experimental Protocols
Protocol A: HS-GC-MS (Recommended Workflow)

Target Analytes: Toluene, DMSO, Methanol, Ethyl Acetate.

1. Sample Preparation:

  • Diluent: 1,3-Dimethyl-2-imidazolidinone (DMI) (Chosen for its high BP: 225°C, ensuring it doesn't co-elute with DMSO).

  • Procedure: Weigh 100 mg of Atomoxetine precursor into a 20 mL headspace vial. Add 5.0 mL of DMI. Seal immediately with a PTFE/Silicone septum.

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Inlet: Split ratio 10:1, Temp 200°C.

  • Column: DB-624 (30m x 0.32mm x 1.8µm). Rationale: Thick film required for separation of volatiles.

  • Headspace Conditions:

    • Incubation: 80°C for 20 min (High enough to volatilize Toluene, low enough to prevent precursor degradation).

    • Transfer Line: 110°C.

  • MS Detection: SIM Mode (Select Ion Monitoring).

    • Toluene: m/z 91, 92

    • DMSO: m/z 63, 78

    • Methanol:[2][3] m/z 31, 29

3. Data Analysis: Quantify using external standard calibration curves (R² > 0.99).

Protocol B: LC-MS (Specialized Workflow)

Target Analytes: Only feasible for high-boiling, ionizable process aids (e.g., HMPA, if used). Not suitable for Toluene/Methanol.

1. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50).

  • Procedure: Dissolve 10 mg precursor in 10 mL diluent. Filter through 0.22 µm PVDF.

2. Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 100mm x 2.1mm).

  • Mobile Phase: Isocratic 10 mM Ammonium Formate (Aq) / Acetonitrile. Note: Cannot use Methanol.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode. Rationale: ESI fails for non-polar solvents; APCI is required for low-polarity analytes.

Performance Data Comparison

The following table summarizes the capability of each method specifically for the Atomoxetine synthesis solvent profile.

FeatureHS-GC-MSLC-MS (ESI/APCI)
Toluene Detection Excellent (LOD < 1 ppm)Fail (Poor ionization, lost in source)
Methanol Detection Excellent Fail (Interference from mobile phase)
DMSO Detection Good (Requires high HS temp)Moderate (Detectable, but peak shape often poor)
Matrix Tolerance High (Dirty matrix stays in vial)Low (Precursor injected directly; source contamination risk)
Regulatory Status Compliant (USP <467>)Non-Standard (Requires extensive justification)
Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the analytical method based on solvent properties in the Atomoxetine pathway.

MethodSelection Start Select Solvent Target SolventType Solvent Properties? Start->SolventType Volatile Volatile / Non-Polar (Toluene, Hexane, EtOAc) SolventType->Volatile PolarVolatile Polar / Volatile (Methanol, Ethanol) SolventType->PolarVolatile HighBoiler High Boiling Pt (>150°C) (DMSO, DMF, DMAc) SolventType->HighBoiler NonVolatile Non-Volatile / Ionic (Inorganic Acids, Salts) SolventType->NonVolatile GCMS Method: HS-GC-MS (USP <467>) Volatile->GCMS Standard PolarVolatile->GCMS Standard HighBoiler->GCMS Preferred LCMS Method: LC-MS / IC (Specialized) HighBoiler->LCMS Alternative (if thermal degradation) NonVolatile->LCMS Required

Caption: Decision matrix for analytical method selection. Green paths indicate the recommended standard workflow for Atomoxetine residual solvents.

Conclusion

For the synthesis of Atomoxetine precursors, HS-GC-MS is the mandatory analytical tool for residual solvent quantification. It provides the necessary volatility-based separation that LC-MS cannot achieve.

  • Use HS-GC-MS for: Toluene, Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.

  • Use LC-MS only for: Impurity profiling (Genotoxic impurities) or non-volatile reagents (e.g., inorganic acids) that are not strictly "solvents."

Attempting to validate an LC-MS method for Toluene or Methanol residues will result in regulatory rejection due to lack of specificity and sensitivity (LOD limitations).

References
  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation. (2021). Defines Permitted Daily Exposure (PDE) limits for Toluene (Class 2) and DMSO (Class 3). [Link]

  • Process for the preparation of atomoxetine hydrochloride.Google Patents (US7439399B2). Details the specific solvent systems (Toluene/DMSO) used in the synthesis.
  • Generic Method Approach for the Determination of Residual Solvents in APIs. LCGC International. (2025). Validates the use of DMI as a diluent for high-boiling solvents like DMSO in GC-HS. [Link]

  • Solvents and Caveats for LC-MS. Waters Corporation. Explains the ionization limitations of non-polar solvents in LC-MS workflows. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a critical chiral intermediate in the synthesis of Atomoxetine (Strattera). Due to the presence of both an aryl ether linkage and an alkyl chloride moiety, this compound requires strict segregation from non-halogenated waste streams.

Core Disposal Directive :

  • Classification : Halogenated Organic Waste .[1]

  • Disposal Method : High-temperature incineration (>1100°C) with secondary combustion and acid gas scrubbing.

  • Prohibited : Do NOT discharge into municipal sewage, evaporate in fume hoods, or mix with strong oxidizers.

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the first step in safe disposal. This compound acts as an alkylating agent and must be handled as a potential mutagenic hazard until proven otherwise.

ParameterData
CAS Number 114446-47-8
Molecular Formula C₁₆H₁₇ClO
Molecular Weight 260.76 g/mol
Physical State Off-white semisolid to pale yellow oil
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[2] 2A STOT SE 3 (Resp)

Key Hazard Statements :

  • H302 : Harmful if swallowed.[2][3][4]

  • H315/H319 : Causes skin and serious eye irritation.[4]

  • H411 : Toxic to aquatic life with long-lasting effects (inferred from halogenated aromatic structure).

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is dictated by the solvent matrix the compound is dissolved in. For the neat compound:

  • Hand Protection : Nitrile Rubber (0.11 mm thickness) is sufficient for incidental splash contact. For prolonged handling or immersion, use Viton/Butyl gloves due to the permeation potential of alkyl chlorides.

  • Eye Protection : Chemical safety goggles (ANSI Z87.1 compliant). Face shield recommended if handling >500 mL.

  • Respiratory : If aerosols are generated or handling neat oil outside a fume hood, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.

Waste Segregation & Classification Logic

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent the formation of toxic byproducts or uncontrolled exothermic reactions.

Waste Stream Decision Tree

The following logic gate ensures compliance with RCRA (USA) and local hazardous waste regulations.

WasteSegregation Start Waste Generation: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane IsSolvent Is it dissolved in solvent? Start->IsSolvent SolventType Identify Solvent Type IsSolvent->SolventType Yes BinA CONTAINER A: Halogenated Organic Waste (High BTU Incineration) IsSolvent->BinA No (Neat Solid/Oil) HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventType->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventType->NonHaloSolvent No Halogens HaloSolvent->BinA NonHaloSolvent->BinA Preferred Safety Path BinB CONTAINER B: Non-Halogenated Organic Waste (Standard Incineration) NonHaloSolvent->BinB Warning: Check Local Regs Some sites require Bin A for any halogenated solute Aqueous Aqueous Mixture? BinC CONTAINER C: Aqueous Toxic Waste (Water Treatment/Incineration)

Figure 1: Waste Segregation Logic Flow. Note: Even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute often mandates disposal in the Halogenated Waste stream to protect incinerator integrity.

Spill Response Protocol

Immediate Action : Evacuate the immediate area if the spill exceeds 100 mL.

  • Isolate : Mark the zone. Ensure ventilation is active.[2][3][4]

  • PPE Up : Don double nitrile gloves, lab coat, and goggles.

  • Contain :

    • Liquid Spill : Encircle with inert absorbent pillows or vermiculite. Do NOT use sawdust or paper towels (combustible hazard with potential oxidizers in lab).

    • Solid/Semisolid : Cover with damp sand to prevent dust generation.

  • Clean :

    • Scoop material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Wipe surface with a soap/water solution, followed by an acetone rinse.

    • Place all wipes and absorbents into the Halogenated Waste container.

  • Label : Tag container as "Hazardous Waste - Toxic - Halogenated Organic."

Detailed Disposal Procedures

A. Laboratory Scale (< 1 Liter/kg)
  • Collection : Collect in amber glass or HDPE containers. Avoid metal cans due to potential HCl generation upon hydrolysis over time.

  • Labeling : Must include the full chemical name and the hazard warning "Halogenated".

  • Storage : Store in a cool, well-ventilated satellite accumulation area, away from strong bases (amines, hydroxides) which could induce elimination reactions.

B. Pilot/Manufacturing Scale (> 1 Liter/kg)

At larger scales, the thermal destruction profile becomes critical.

  • Incineration Requirement : The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a Rotary Kiln Incinerator .

  • Combustion Conditions :

    • Temperature: >1100°C (2000°F).

    • Residence Time: >2 seconds.

    • Scrubbing : Essential. The chlorine atom will convert to Hydrogen Chloride (HCl) gas during combustion. The facility must have wet scrubbers (caustic soda) to neutralize acid gases and prevent emission compliance violations.

C. RCRA Compliance (USA)

While this specific intermediate is not a P- or U-listed waste by default, it is a Characteristic Waste if it exhibits toxicity or if mixed with listed solvents.

  • Waste Code : If mixed with spent halogenated solvents (DCM), apply F002 . If neat, classify as D001 (Ignitable) if liquid with flashpoint <60°C, or simply "Non-RCRA Regulated Hazardous Waste" (state dependent) but treated as Halogenated Organic .

Regulatory & Compliance Reference

  • EPA RCRA : 40 CFR 261.31 (F-List) and 261.24 (Toxicity Characteristic).

  • EU Waste Framework Directive : Waste code 07 05 13 * (Solid wastes containing hazardous substances from the manufacture of pharmaceuticals).

References

  • U.S. Environmental Protection Agency (EPA) . RCRA Waste Codes and Characterization. Retrieved February 20, 2026, from [Link]

  • PubChem . Atomoxetine Compound Summary (Parent API). Retrieved February 20, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
Reactant of Route 2
Reactant of Route 2
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。